molecular formula C28H38O6 B10862229 Ingenol-5,20-acetonide-3-O-angelate

Ingenol-5,20-acetonide-3-O-angelate

Cat. No.: B10862229
M. Wt: 470.6 g/mol
InChI Key: STFFIQHUWFISBB-CHVQNCSESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ingenol-5,20-acetonide-3-O-angelate is a useful research compound. Its molecular formula is C28H38O6 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H38O6

Molecular Weight

470.6 g/mol

IUPAC Name

[(4S,5S,6R,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18?,19-,20+,22+,23-,27?,28-/m1/s1

InChI Key

STFFIQHUWFISBB-CHVQNCSESA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1C(=CC23[C@@]1([C@H]4C(=CC(C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Ingenol-5,20-acetonide-3-O-angelate is a complex diterpenoid of the ingenane (B1209409) class, a family of compounds that has garnered significant interest for its potent biological activities. This technical guide provides a comprehensive overview of the natural sources, quantitative analysis, and isolation of this compound and its parent esters. It details the primary plant sources, presents available quantitative data for related ingenol (B1671944) compounds, outlines a representative experimental protocol for their extraction and isolation, and illustrates the biosynthetic pathway and a general isolation workflow. This document serves as a foundational resource for researchers engaged in the study and development of ingenane diterpenoids.

Natural Sources of Ingenol Esters

This compound is a derivative of ingenol, a tetracyclic diterpenoid alcohol. The natural sources of these compounds are primarily found within the large and chemically diverse Euphorbia genus (Euphorbiaceae family)[1][2][3][4]. The milky latex characteristic of these plants is particularly rich in a variety of ingenane and other diterpene esters[1][3].

While many commercial suppliers list this compound simply as a "natural product"[5][6][7], at least one specialized chemical provider explicitly identifies its source as the seeds of Euphorbia lathyris L. (Caper Spurge)[8].

Other prominent Euphorbia species are well-documented sources of the parent compound, ingenol, and its closely related ester, ingenol-3-angelate (also known as ingenol mebutate), which was formerly the active ingredient in the FDA-approved drug Picato® for actinic keratosis[9][10][11]. These species include:

  • Euphorbia peplus (Petty Spurge): The sap of this common weed is a well-known source of ingenol mebutate[9][11][12].

  • Euphorbia tirucalli (Pencil Cactus): The latex of this plant contains a variety of ingenane and tigliane-type diterpene esters[1][3][13].

  • Euphorbia myrsinites: This species has been identified as having one of the highest concentrations of total ingenol (measured after hydrolysis of its esters)[10][14].

The presence of different esters and derivatives can vary between species, indicating the potential for distinct "chemical races" within the Euphorbia genus[3].

Quantitative Analysis of Ingenol and its Esters

Plant SpeciesPlant PartCompound MeasuredConcentration (Dry Weight)Citation(s)
Euphorbia myrsinitesLower leafless stemsIngenol547 mg/kg [10][14]
Euphorbia tithymaloides 'Nanus'Whole herbIngenol527.82 µmol/kg (approx. 183 mg/kg)[14]
Euphorbia tithymaloidesWhole herbIngenol402.81 µmol/kg (approx. 140 mg/kg)[14]
Euphorbia miliiWhole herbIngenol391.30 µmol/kg (approx. 136 mg/kg)[14]
Euphorbia ammakWhole herbIngenol379.75 µmol/kg (approx. 132 mg/kg)[14]
Euphorbia trigonaWhole herbIngenol357.07 µmol/kg (approx. 124 mg/kg)[14]
Euphorbia peplusAerial tissueIngenol-3-angelate1.1 mg/kg[15]

Biosynthesis of the Ingenane Core

The biosynthesis of the complex ingenane ring system is a multi-step enzymatic process. Research, particularly in Euphorbia lathyris, has elucidated a pathway that begins with the common diterpene precursor, geranylgeranyl pyrophosphate (GGPP)[15]. The biosynthesis is understood to occur in two primary phases: a cyclase phase that constructs the carbon skeleton, followed by an oxidase phase that installs the various hydroxyl functionalities[16][17].

The key steps are:

  • Cyclization: Geranylgeranyl pyrophosphate is converted to the macrocyclic diterpene casbene .

  • Oxidation: Casbene undergoes regio-specific oxidation at the C9 and C5 positions, catalyzed by two distinct cytochrome P450 enzymes (CYP71D445 and CYP726A27, respectively)[15].

  • Rearrangement and Cyclization: An alcohol dehydrogenase (ADH) facilitates the dehydrogenation of the hydroxyl groups, which triggers a subsequent rearrangement and the unconventional ring closure to form jolkinol C , a lathyrane diterpene and a key intermediate[15].

  • Further Transformations: Jolkinol C is then believed to undergo further enzymatic modifications to form the characteristic ingenane skeleton of ingenol [15].

Ingenol Biosynthesis Pathway cluster_0 Biosynthetic Cascade GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase OxCasbene 9,5-Oxidized Casbene Casbene->OxCasbene CYP71D445 CYP726A27 JolkinolC Jolkinol C (Lathyrane Intermediate) OxCasbene->JolkinolC Alcohol Dehydrogenase (ADH) Ingenol Ingenol JolkinolC->Ingenol Multiple Enzymatic Steps

Caption: Simplified biosynthetic pathway of the ingenol core from GGPP.

Experimental Protocols: Extraction and Isolation

The following is a generalized protocol for the extraction, purification, and analysis of ingenol esters from Euphorbia plant material, based on methodologies described in the literature[3][10][14]. This protocol may require optimization depending on the specific species and target compound.

Materials and Reagents
Extraction Procedure
  • Maceration: Weigh 10 g of dried, powdered plant material and transfer to a 250 mL Erlenmeyer flask. Add 100 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes at room temperature.

  • Extraction: Allow the mixture to macerate for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the methanol extract.

  • Re-extraction: Repeat the extraction process (steps 1-4) on the plant residue two more times to ensure complete extraction.

  • Concentration: Combine all methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.

Liquid-Liquid Partitioning
  • Resuspend: Resuspend the crude extract in a 90:10 methanol/water solution.

  • Defatting: Perform liquid-liquid partitioning against an equal volume of hexane three times to remove nonpolar constituents like fats and sterols. Discard the hexane layers.

  • Fractionation: Adjust the methanol/water phase to a 50:50 ratio by adding water. Partition this solution against an equal volume of dichloromethane (DCM) three times. The ingenol esters will preferentially move into the DCM phase.

  • Concentration: Combine the DCM fractions and evaporate to dryness under reduced pressure. This yields a diterpene-enriched fraction.

Chromatographic Purification
  • Silica Gel Chromatography: Subject the diterpene-enriched fraction to column chromatography on silica gel. Elute with a gradient system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane -> Hexane:EtOAc 9:1 -> ... -> EtOAc).

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC), staining with vanillin-sulfuric acid and heating to visualize diterpenoids.

  • Further Purification: Combine fractions containing compounds of interest. Further purification can be achieved using preparative HPLC or additional column chromatography steps with different solvent systems until the desired compound is isolated in pure form.

Analysis and Characterization
  • Quantification: A validated isotope-dilution UHPLC-MS/MS method is the standard for accurate quantification[10]. The analysis is typically performed after methanolysis of the purified fractions to convert all esters to the parent ingenol, which is then quantified against a labeled internal standard.

  • Structure Elucidation: The chemical structure of isolated compounds is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (1H-NMR, 13C-NMR, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).

Isolation Workflow cluster_workflow Generalized Isolation and Purification Workflow Plant Dried & Powdered Euphorbia Plant Material Extract Crude Methanolic Extract Plant->Extract Methanol Extraction Partition Diterpene-Enriched Fraction (DCM Phase) Extract->Partition Liquid-Liquid Partitioning (vs. Hexane, then DCM) Silica Semi-Purified Fractions Partition->Silica Silica Gel Column Chromatography HPLC Pure Ingenol Ester (e.g., this compound) Silica->HPLC Preparative HPLC Analysis Structural Elucidation & Quantification HPLC->Analysis

Caption: General experimental workflow for the isolation of ingenol esters.

References

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ingenol-5,20-acetonide-3-O-angelate, a key synthetic intermediate in the production of Ingenol (B1671944) Mebutate (Ingenol 3-angelate, PEP005). Ingenol Mebutate is a potent activator of Protein Kinase C (PKC) and is the active ingredient in FDA-approved treatments for actinic keratosis.[1][2][3][4] This document details the chemical properties, synthesis protocols, and biological significance of this compound and its derivatives.

Chemical Structure and Properties

This compound is a diterpenoid and a derivative of ingenol, a natural product found in the sap of plants from the Euphorbia genus.[2][5] The acetonide group serves as a protecting group for the 5- and 20-hydroxyls of the ingenol core during synthesis.[1][6][7]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C28H38O6[8][9][10]
Molecular Weight 470.60 g/mol [8][9]
IUPAC Name [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate[8]
CAS Number 87980-68-5[8][10][11]
SMILES C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@H]4C(=C--INVALID-LINK--[C@H]5--INVALID-LINK--C[C@H]3C)COC(O4)(C)C)O)C[8]
InChIKey STFFIQHUWFISBB-YCAZZORDSA-N[8]

Synthesis and Experimental Protocols

This compound is a crucial intermediate in the semi-synthesis of Ingenol 3-angelate from the more readily available ingenol.[1][7] This synthetic strategy allows for the regioselective esterification of the 3-OH group.[1]

G Ingenol Ingenol Acetonide_Protection Acetonide Protection of 5,20-diol Ingenol->Acetonide_Protection Intermediate Ingenol-5,20-acetonide Acetonide_Protection->Intermediate Angeloylation Stereoconservative Angeloylation of 3-OH Intermediate->Angeloylation Target_Intermediate This compound Angeloylation->Target_Intermediate Deprotection Deprotection Target_Intermediate->Deprotection Final_Product Ingenol 3-angelate (PEP005) Deprotection->Final_Product

Semisynthesis of Ingenol 3-angelate.

Experimental Protocol: Stereoconservative Angeloylation

A high-yielding method has been developed for the preparation of Ingenol 3-angelate via the Ingenol-5,20-acetonide intermediate, which avoids the isomerization of the angelate (Z-form) to the tiglate (E-form).[1][6]

Materials:

  • Ingenol-5,20-acetonide

  • Angelic anhydride (B1165640)

  • Solvent (e.g., Pyridine, CH2Cl2, THF)

  • Base (e.g., DMAP, LHMDS, NaHMDS, KHMDS)

Procedure:

  • Dissolve Ingenol-5,20-acetonide in the chosen solvent at room temperature.

  • If a base is used, add it to the solution. The choice of base and solvent significantly impacts the reaction's conversion rate and the ratio of angelate to tiglate.

  • Add angelic anhydride (typically 1.2-1.5 equivalents) to the reaction mixture.

  • Monitor the reaction progress using 1H NMR to determine conversion and the angelate/tiglate ratio.

Table 2: Summary of Reaction Conditions for Angeloylation

EntrySolventBaseAngelic Anhydride (equiv)Conversion (%)Angelate:Tiglate Ratio
1 PyridinePyridine1.56098:2
2 CH2Cl2DMAP (1.5 equiv)1.58098:2
3 THFLHMDS (1.15 equiv)1.2>95>98:2
4 THFNaHMDS (1.15 equiv)1.2>95>98:2
5 THFKHMDS (1.15 equiv)1.2>95>98:2
Data adapted from Jørgensen et al., Synlett 2012.[1]

The use of HMDS bases in THF provides the highest conversion rates while maintaining excellent stereoselectivity.[1]

Biological Activity and Signaling Pathways

While this compound is primarily a synthetic intermediate, its deprotected product, Ingenol 3-angelate (Ingenol Mebutate), exhibits significant biological activity. It is a potent, broad-spectrum activator of Protein Kinase C (PKC) isoenzymes.[2][12] This activation triggers a dual mechanism of action: direct induction of apoptosis in cancer cells and promotion of an inflammatory response that aids in wound healing.[1]

The signaling cascade initiated by Ingenol 3-angelate has been shown to involve the activation of PKCδ, which is crucial for the induction of apoptosis in malignant cells such as those in acute myelogenous leukemia.[2] Furthermore, studies have indicated that Ingenol 3-angelate can suppress tumor development by downregulating the NF-κB-Cox2 signaling pathway.[5]

G cluster_cell Target Cell (e.g., Keratinocyte, Melanoma Cell) I3A Ingenol 3-angelate (PEP005) PKC Protein Kinase C (PKCδ, etc.) I3A->PKC Activates NFkB_path NF-κB Pathway (Inhibition) PKC->NFkB_path Modulates Apoptosis Apoptosis / Necrosis PKC->Apoptosis Inflammation Inflammatory Response PKC->Inflammation COX2 COX-2 Expression (Downregulation) NFkB_path->COX2

Signaling pathway of Ingenol 3-angelate.

Table 3: Biological Activity of Ingenol 3-angelate (PEP005)

ParameterTargetValueCell Line/System
Ki PKC-α0.3 nMIn vitro
Ki PKC-β0.105 nMIn vitro
Ki PKC-γ0.162 nMIn vitro
Ki PKC-δ0.376 nMIn vitro
Ki PKC-ε0.171 nMIn vitro
IC50 -1.41 ± 0.255 nMWEHI-231 cells
IC50 -3.24 ± 2.01 nMHOP-92 cells
IC50 -11.9 ± 1.307 nMColo-205 cells
Data from MedchemExpress.[12]

The potent, nanomolar activity of Ingenol 3-angelate underscores the importance of efficient synthetic routes, for which this compound is a critical component.[12] The compound's ability to induce cell death in cancer cells while sparing normal cells makes it a valuable therapeutic agent.[2]

References

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol (B1671944), a diterpenoid isolated from the sap of plants of the Euphorbia genus. It serves as a key intermediate in the semi-synthesis of Ingenol-3-angelate (also known as PEP005 or ingenol mebutate), a potent activator of Protein Kinase C (PKC) with significant applications in oncology and dermatology. This technical guide provides a comprehensive overview of the properties, synthesis, and biological activities of this compound and its closely related, biologically active counterpart, Ingenol-3-angelate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C28H38O6PubChem
Molecular Weight 470.6 g/mol PubChem
CAS Number 87980-68-5PubChem
Appearance Natural compoundMedchemExpress
Storage Conditions -80°C for 6 months; -20°C for 1 monthMedchemExpress

Synthesis

This compound is primarily generated as an intermediate in the semi-synthesis of Ingenol-3-angelate from ingenol. The synthesis involves a two-step process: protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide, followed by the regioselective esterification of the C3 hydroxyl group with angelic acid.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of this compound Ingenol Ingenol Protection Protection of C5 and C20 hydroxyls (e.g., 2,2-dimethoxypropane, acetone) Ingenol->Protection Acetonide Ingenol-5,20-acetonide Protection->Acetonide Angeloylation Angeloylation of C3 hydroxyl (e.g., Angelic anhydride (B1165640), DMAP) Acetonide->Angeloylation Final_Product This compound Angeloylation->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on the semi-synthesis of Ingenol-3-angelate.

Step 1: Protection of Ingenol to form Ingenol-5,20-acetonide

  • Dissolve ingenol in a suitable solvent such as acetone (B3395972) or a mixture of acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Ingenol-5,20-acetonide.

Step 2: Angeloylation of Ingenol-5,20-acetonide

  • Dissolve Ingenol-5,20-acetonide in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Add a base such as 4-dimethylaminopyridine (B28879) (DMAP) and/or N,N-diisopropylethylamine (DIPEA).

  • Add angelic anhydride to the reaction mixture.

  • The reaction can be carried out at room temperature or heated, for example, using microwave irradiation at 150°C for a short duration to achieve a high yield.[1]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with a mild acid (e.g., dilute HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Biological Activity and Mechanism of Action

The biological activity of this class of compounds is primarily attributed to Ingenol-3-angelate, which is readily obtained by the deprotection of this compound. Ingenol-3-angelate is a potent modulator of Protein Kinase C (PKC) isoforms.

Signaling Pathways

Ingenol-3-angelate exerts its effects by activating PKC, particularly the delta isoform (PKCδ), leading to the modulation of downstream signaling pathways, including the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.[2]

G cluster_pathway Signaling Pathways of Ingenol-3-angelate cluster_mapk Ras/Raf/MAPK Pathway (Activation) cluster_pi3k PI3K/AKT Pathway (Inhibition) I3A Ingenol-3-angelate (PEP005) PKC_delta PKCδ (Activation) I3A->PKC_delta PKC_alpha PKCα (Reduced Expression) I3A->PKC_alpha Raf1 Raf1 PKC_delta->Raf1 JNK JNK PKC_delta->JNK p38 p38 MAPK PKC_delta->p38 AKT AKT/PKB (Reduced Phosphorylation) PKC_alpha->AKT ERK12 ERK1/2 Raf1->ERK12 Apoptosis_MAPK Apoptosis ERK12->Apoptosis_MAPK JNK->Apoptosis_MAPK p38->Apoptosis_MAPK Inhibition Inhibition of Survival Signals AKT->Inhibition

Caption: Overview of the signaling pathways modulated by Ingenol-3-angelate.

Key Experimental Protocols

The following are detailed protocols for common assays used to characterize the biological effects of Ingenol-3-angelate.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of Ingenol-3-angelate or this compound and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed cells in a 6-well plate and treat with the test compound and controls for the desired duration.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect specific proteins and their phosphorylation status in cell lysates.

  • Treat cells with the compound of interest for the specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., PKCδ, phospho-PKCδ, ERK, phospho-ERK, AKT, phospho-AKT, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry analysis can be performed to quantify protein levels relative to a loading control like β-actin.

Conclusion

This compound is a crucial synthetic intermediate for producing the biologically active compound Ingenol-3-angelate. A thorough understanding of its properties, synthesis, and the biological mechanisms of its deprotected form is essential for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The protocols and data presented in this guide are intended to facilitate further research and application of this important class of molecules.

References

An In-depth Technical Guide on the Speculated Mechanism of Action of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol (B1671944), a diterpenoid ester found in the sap of the plant Euphorbia peplus. While direct research on this compound is limited, its structural similarity to the well-characterized compound Ingenol Mebutate (also known as Ingenol-3-angelate or PEP005) allows for a scientifically grounded speculation of its mechanism of action. Ingenol Mebutate is the active ingredient in a topical medication approved for the treatment of actinic keratosis.[1][2][3][4] This guide synthesizes the known mechanisms of related ingenol esters to propose a model for this compound, focusing on its potential dual action of direct cytotoxicity and subsequent immune response. The presence of the 5,20-acetonide group may influence the compound's pharmacokinetic and pharmacodynamic properties, such as its stability, solubility, and interaction with cellular targets.

Core Speculated Mechanism of Action

The proposed mechanism of action for this compound is a dual process involving initial rapid, localized necrosis followed by a robust inflammatory and immune response.[2][5]

  • Primary Necrosis: The initial and rapid effect is believed to be the induction of necrotic cell death in the target cells. This is primarily mediated through the activation of Protein Kinase C (PKC) isoforms.[2][3][6]

  • Secondary Immune Response: The necrotic cell death releases damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, which in turn recruit immune cells, particularly neutrophils, to the site of application.[2] This leads to a secondary, more targeted elimination of any remaining atypical cells through antibody-dependent cellular cytotoxicity (ADCC).[3][5]

Signaling Pathways

The central signaling event in the action of ingenol esters is the activation of Protein Kinase C (PKC). Ingenol Mebutate is a known activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[7] The activation of specific PKC isoforms, particularly PKCδ, is crucial for its pro-apoptotic and cytotoxic effects.[7][8]

The activation of PKC by this compound is hypothesized to trigger a cascade of downstream signaling events, including:

  • Ras/Raf/MAPK Pathway Activation: PKC activation can lead to the phosphorylation and activation of components of the MAPK pathway, including Raf1, ERK1/2, JNK, and p38 MAPK.[7][8] This pathway is involved in regulating cellular processes such as proliferation, differentiation, and apoptosis.

  • PI3K/AKT Pathway Inhibition: Concurrently, ingenol esters have been shown to reduce the levels of the phosphorylated (active) form of AKT/Protein Kinase B, suggesting an inhibition of the pro-survival PI3K/AKT pathway.[8]

  • NF-κB Signaling Modulation: Ingenol-3-angelate has been demonstrated to inhibit the nuclear translocation of the NF-κB p65 subunit and suppress the gene expression of NF-κB, COX-2, and iNOS, which are key mediators of inflammation and cell survival.[9]

  • E2F-Regulated Gene Expression Changes: Transcriptomic studies of Ingenol Mebutate have revealed differential regulation of E2F-responsive genes in the epidermis and dermis, which could be attributed to varying levels of PKC isoforms in different skin layers.[6]

Signaling Pathway Diagram

Ingenol-5,20-acetonide-3-O-angelate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol Ingenol-5,20-acetonide- 3-O-angelate PKC Protein Kinase C (PKCδ, PKCα) Ingenol->PKC Activates Ras_Raf Ras/Raf/MAPK Pathway PKC->Ras_Raf Activates PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT Inhibits NFkB NF-κB PKC->NFkB Modulates Gene_Expression Gene Expression (e.g., E2F targets) Ras_Raf->Gene_Expression Apoptosis_Necrosis Apoptosis & Necrosis PI3K_AKT->Apoptosis_Necrosis Inhibits Survival NFkB->Gene_Expression Gene_Expression->Apoptosis_Necrosis Inflammation Inflammation Gene_Expression->Inflammation

Caption: Speculated signaling cascade initiated by this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following tables summarize representative data for the closely related Ingenol Mebutate (PEP005) from various studies.

Table 1: In Vitro Cytotoxicity of Ingenol Mebutate (PEP005)

Cell LineAssayConcentration RangeEffectReference
Melanoma CellsApoptosis/Necrosis Assay1-100 µg/mLHigh concentrations (100 µg/mL) induce necrosis; lower concentrations (1-10 µg/mL) modulate TRAIL-induced apoptosis.[10]
Colo205 (Colon Cancer)Cell Cycle AnalysisNot specifiedTime- and concentration-dependent decrease of cells in S phase and induction of apoptosis.[8]
Acute Myeloid Leukemia (AML)Apoptosis AssayNanomolar concentrationsInduction of apoptosis in primary AML cells and cell lines.[4]

Table 2: Modulation of Signaling Proteins by Ingenol Mebutate (PEP005)

Cell LineProteinEffectMethodReference
Colo205PKCδ, Raf1, ERK1/2, JNK, p38 MAPK, PTENIncreased phosphorylationWestern Blot[8]
Colo205PKCα, Phospho-AKTReduced expression/phosphorylationWestern Blot[8]
Human Melanoma CellsNF-κB p65Inhibition of nuclear translocationNot specified[9]
Human Melanoma CellsPKCδ, PKCɛActivationNot specified[9]

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in elucidating the mechanism of action of this compound, based on protocols used for Ingenol Mebutate.

Cell Viability and Cytotoxicity Assay
  • Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

  • Methodology:

    • Cell Culture: Plate target cells (e.g., A431 squamous cell carcinoma, HaCaT keratinocytes) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

    • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Signaling Pathway Activation
  • Objective: To assess the effect of this compound on the phosphorylation and expression of key signaling proteins.

  • Methodology:

    • Cell Lysis: Treat cells with this compound for specified times. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., phospho-PKCδ, total PKCδ, phospho-ERK1/2, total ERK1/2, phospho-AKT, total AKT, cleaved caspase-3) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture Cell Culture (e.g., A431, HaCaT) Treatment Treatment with This compound Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western_Blot Western Blot Analysis (Signaling Proteins) Treatment->Western_Blot Transcriptomics Transcriptomic Profiling (RNA-seq) Treatment->Transcriptomics

Caption: A generalized workflow for in vitro characterization of the compound's effects.

Conclusion and Future Directions

The mechanism of action of this compound is strongly predicted to mirror that of Ingenol Mebutate, centering on a dual mechanism of PKC-mediated primary necrosis and a subsequent inflammatory immune response. The acetonide modification at the 5 and 20 positions may alter its potency, stability, or cellular uptake, which warrants further investigation.

Future research should focus on directly characterizing the effects of this compound through:

  • Direct comparative studies with Ingenol Mebutate to assess relative potency and efficacy.

  • Detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

  • In vivo studies in animal models of skin cancer to validate the dual mechanism of action and assess its therapeutic potential.

  • Comprehensive analysis of its effects on various PKC isoforms to determine its specific binding profile and downstream consequences.

By undertaking these studies, a clearer and more complete understanding of the therapeutic potential of this compound can be achieved.

References

The Biological Activity of Ingenol Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ingenol (B1671944) derivatives, a class of diterpenoids primarily isolated from plants of the Euphorbia genus, have garnered significant scientific interest due to their potent and diverse biological activities.[1][2][3] The parent compound, ingenol, forms the structural core for a range of semi-synthetic and synthetic analogs, most notably ingenol mebutate (also known as ingenol-3-angelate or PEP005), which gained FDA approval for the topical treatment of actinic keratosis.[4][5] The therapeutic potential of these compounds extends beyond dermatology, with extensive research highlighting their roles in oncology and virology.

This technical guide provides an in-depth overview of the biological activities of ingenol derivatives, focusing on their molecular mechanisms, structure-activity relationships, and applications in cancer therapy and HIV latency reversal. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of molecules.

Core Mechanism of Action: Protein Kinase C Activation

The primary molecular target of ingenol derivatives is the Protein Kinase C (PKC) family of serine/threonine kinases.[6][7][8] These enzymes are crucial mediators in cellular signal transduction, regulating a wide array of processes including cell proliferation, differentiation, apoptosis, and immune responses.[6][9] Ingenol derivatives function as potent PKC agonists, initiating a cascade of downstream signaling events.[8][10]

Interaction with PKC Isoforms

Ingenol derivatives are broad-range activators of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[6] Upon binding, they mimic the function of the endogenous second messenger diacylglycerol (DAG), causing the translocation of PKC isoforms from the cytosol to cellular membranes (plasma, nuclear, or mitochondrial), a key step in their activation.[6][11] The specific pro-apoptotic and immunomodulatory effects of certain ingenol derivatives, such as PEP005, have been strongly linked to the activation and translocation of PKCδ.[6][9]

Downstream Signaling Pathways

PKC activation by ingenol derivatives triggers several critical downstream signaling pathways:

  • NF-κB Pathway: Activation of the PKC-NF-κB signaling axis is a hallmark of ingenol derivative activity.[10][12] This pathway is central to their ability to induce the expression of pro-inflammatory cytokines and to reactivate latent HIV.[12][13]

  • MAPK Pathway: The Ras/Raf/MAPK signaling cascade is also modulated, influencing cell proliferation and survival.[4]

  • AKT/PKB Pathway: Inhibition of the pro-survival AKT/PKB pathway has been observed, contributing to the pro-apoptotic effects of these compounds.[4][9]

PKC_Signaling cluster_membrane cluster_downstream Ingenol Ingenol Derivative PKC_active Active PKC (Membrane) Ingenol->PKC_active Binds & Activates PKC Inactive PKC (Cytosol) PKC->PKC_active IKK IκB Kinase (IKK) PKC_active->IKK MAPK MAPK Pathway (Ras/Raf) PKC_active->MAPK AKT AKT Pathway PKC_active->AKT Inhibits NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates MAPK->Nucleus Response Cellular Responses (Apoptosis, Inflammation, Gene Expression) Nucleus->Response

Caption: PKC signaling pathway activated by ingenol derivatives.

Anticancer Activity

Ingenol derivatives exhibit potent antitumor activity across a wide range of human cancer cell lines, including those from breast, esophageal, and pancreatic cancers, as well as leukemia.[9][14][15][16] Their mechanism of action in cancer is often described as a dual process involving direct cytotoxicity followed by an induced immune response.[5][17]

Direct Cytotoxicity: Apoptosis and Necrosis

At nanomolar to micromolar concentrations, ingenol derivatives induce cell death through both apoptosis and primary necrosis.[5][6][9]

  • Apoptosis: The induction of programmed cell death is a key anticancer mechanism.[3][15] Studies have shown that ingenol derivatives can cause cell cycle arrest, disruption of the mitochondrial membrane potential, and activation of caspases, leading to apoptosis.[9][18] In some breast cancer cells, this has been linked to a p53-mediated pathway.[15]

  • Necrosis: Particularly with topical application of ingenol mebutate, a rapid induction of necrosis in dysplastic cells is observed.[5][7] This is characterized by mitochondrial swelling and rupture of the plasma membrane.[5]

Immunomodulatory Effects

The initial phase of cell death releases pro-inflammatory cytokines and danger-associated molecular patterns (DAMPs).[7] This triggers a secondary inflammatory response, characterized by the infiltration of neutrophils and other immune cells.[5][7] These recruited neutrophils can then eliminate any remaining tumor cells through mechanisms like antibody-dependent cellular cytotoxicity (ADCC), contributing to a durable therapeutic effect.[5][17]

Anticancer_Mechanism cluster_direct Phase 1: Direct Cytotoxicity cluster_indirect Phase 2: Immune Response Ingenol Ingenol Derivative TumorCell Cancer Cell Ingenol->TumorCell PKC_act PKC Activation TumorCell->PKC_act Mito Mitochondrial Swelling PKC_act->Mito Caspase Caspase Activation PKC_act->Caspase Necrosis Primary Necrosis Mito->Necrosis Apoptosis Apoptosis Caspase->Apoptosis Cytokines Release of DAMPs & Pro-inflammatory Cytokines Apoptosis->Cytokines Necrosis->Cytokines Neutrophils Neutrophil Infiltration Cytokines->Neutrophils ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) Neutrophils->ADCC Clearance Clearance of Residual Tumor Cells ADCC->Clearance HIV_Latency_Reversal cluster_cell Latently Infected CD4+ T Cell cluster_nucleus Nucleus Ingenol Ingenol Derivative PKC PKC Activation Ingenol->PKC CD4_down Downregulation of CD4/CXCR4/CCR5 Ingenol->CD4_down NFkB NF-κB Activation & Nuclear Translocation PKC->NFkB Provirus Latent HIV Provirus (Integrated DNA) NFkB->Provirus Binds to LTR Transcription Viral Gene Transcription Provirus->Transcription Virion New HIV Virions Transcription->Virion Translation & Assembly ImmuneClearance Immune System Recognition & Clearance Virion->ImmuneClearance SAR_Logic IngenolCore Ingenol Core Modification Modification at C-3 and C-20 Positions IngenolCore->Modification Activity Biological Activity (PKC Activation, Cytotoxicity) Modification->Activity Ester Esterification (e.g., angelate, benzoate, dodecanoate) Ester->Modification Chain Ester Chain Properties (Length, etc.) Chain->Modification MTS_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Add Serial Dilutions of Ingenol Derivatives seed->treat incubate Incubate for 48-72 hours treat->incubate add_mts Add MTS Reagent incubate->add_mts incubate2 Incubate for 1-4 hours add_mts->incubate2 read Measure Absorbance at 490 nm incubate2->read analyze Calculate % Viability and IC50 Values read->analyze end End analyze->end HIV_Assay_Workflow start Start culture Culture Latent J-Lat (GFP) Cells start->culture treat Treat Cells with Ingenol Derivatives culture->treat incubate Incubate for 24-48 hours treat->incubate harvest Harvest and Wash Cells incubate->harvest flow Analyze GFP Expression by Flow Cytometry harvest->flow analyze Quantify % GFP+ Cells and EC50 flow->analyze end End analyze->end

References

The Nexus of Synthesis and Activity: A Technical Guide to Ingenol-5,20-acetonide-3-O-angelate and its Relationship to Ingenol Mebutate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol (B1671944) mebutate, the active pharmaceutical ingredient in Picato®, has been a compound of significant interest for its potent activity in treating actinic keratosis. Its complex diterpenoid structure has necessitated innovative synthetic strategies. This technical guide provides an in-depth exploration of the relationship between ingenol mebutate and a key synthetic intermediate, Ingenol-5,20-acetonide-3-O-angelate. We will delve into the semi-synthetic pathway that connects these two molecules, detail the biological mechanism of action of ingenol mebutate, and present available quantitative data to contextualize its activity. This document aims to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Ingenol mebutate, also known as ingenol-3-angelate or PEP005, is a diterpenoid ester isolated from the sap of the plant Euphorbia peplus.[1][2] Its journey from a traditional remedy for skin conditions to an FDA-approved topical treatment for actinic keratosis has been a testament to its potent biological activity. The structural complexity of ingenol, the parent alcohol, has made its total synthesis a formidable challenge for synthetic chemists, with notable advances such as Baran's 14-step synthesis from (+)-3-carene.[3][4][5] However, for the practical production of ingenol mebutate, a semi-synthetic approach starting from the more readily available ingenol has been employed. A crucial component of this strategy is the use of a protected intermediate, this compound, to achieve regioselective esterification. This guide will illuminate the critical role of this acetonide-protected intermediate in the synthesis of ingenol mebutate and provide a detailed overview of the latter's mechanism of action.

The Synthetic Relationship: A Pathway to Ingenol Mebutate

The semi-synthesis of ingenol mebutate from ingenol leverages the differential reactivity of the hydroxyl groups on the ingenol core. To selectively introduce the angelate ester at the C3 position, the more reactive C5 and C20 hydroxyl groups are first protected as an acetonide.[6][7] This protection strategy is key to a high-yielding and stereoselective synthesis.[6][8]

G cluster_synthesis Semi-synthesis of Ingenol Mebutate Ingenol Ingenol Acetonide_Formation Acetonide Protection (Acetone, p-TsOH) Ingenol->Acetonide_Formation Ingenol_Acetonide Ingenol-5,20-acetonide Acetonide_Formation->Ingenol_Acetonide Angeloylation Angeloylation (Angelic anhydride (B1165640), base) Ingenol_Acetonide->Angeloylation Protected_Intermediate This compound Angeloylation->Protected_Intermediate Deprotection Deprotection (Acidic hydrolysis) Protected_Intermediate->Deprotection Ingenol_Mebutate Ingenol Mebutate Deprotection->Ingenol_Mebutate

A simplified workflow of the semi-synthesis of ingenol mebutate.
Experimental Protocols

While detailed, step-by-step industrial synthesis protocols are often proprietary, the key transformations are described in the scientific literature.

Step 1: Synthesis of Ingenol-5,20-acetonide

This step involves the protection of the C5 and C20 diol of ingenol as an acetonide.

  • General Procedure: Ingenol is reacted with a ketone or ketal, such as acetone (B3395972) or 2,2-dimethoxypropane, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an aprotic solvent. The reaction is typically stirred at room temperature until completion, followed by an aqueous workup and purification by chromatography.

Step 2: Synthesis of this compound

The selective esterification of the C3 hydroxyl group is then carried out.

  • General Procedure: Ingenol-5,20-acetonide is dissolved in an appropriate solvent (e.g., toluene (B28343) or dichloromethane) and reacted with an angeloylating agent, such as angelic anhydride or angeloyl chloride, in the presence of a base (e.g., pyridine, DMAP, or a non-nucleophilic base like LiHMDS).[6] The use of angelic anhydride is reported to be effective in preventing the isomerization of the angelate (Z-form) to the tiglate (E-form).[6][8] The reaction mixture is stirred, potentially with heating, and upon completion, it is quenched, extracted, and the product is purified.

Step 3: Deprotection to Yield Ingenol Mebutate

The final step is the removal of the acetonide protecting group.

  • General Procedure: this compound is treated with an acid in a protic solvent. This is typically achieved through acidic hydrolysis using a dilute acid such as phosphoric acid or hydrochloric acid in a solvent mixture containing water (e.g., THF/water). The reaction is monitored until the deprotection is complete, followed by neutralization, extraction, and purification of the final product, ingenol mebutate.

Biological Mechanism of Action of Ingenol Mebutate

Ingenol mebutate exerts its therapeutic effect through a dual mechanism of action: direct cytotoxicity on dysplastic keratinocytes and induction of a localized inflammatory response that eliminates residual aberrant cells.[7][9][10] This activity is primarily mediated by the activation of Protein Kinase C (PKC) isoforms.[7][11][12]

G cluster_pathway Ingenol Mebutate Signaling Pathway IM Ingenol Mebutate PKC PKCδ Activation IM->PKC MEK MEK Phosphorylation PKC->MEK Necrosis Rapid Cell Necrosis (Mitochondrial Disruption) PKC->Necrosis ERK ERK Phosphorylation MEK->ERK Inflammation Inflammatory Response (Neutrophil Infiltration) ERK->Inflammation

The PKC-mediated signaling cascade initiated by ingenol mebutate.
Protein Kinase C Activation

Ingenol mebutate is a potent activator of several PKC isoforms, with a particular selectivity for PKCδ.[7][12] Upon binding, it induces the translocation of PKCδ from the cytoplasm to cellular membranes, initiating downstream signaling cascades.[5]

Induction of Cell Death

The activation of PKCδ by ingenol mebutate leads to rapid mitochondrial swelling and disruption of the plasma membrane in dysplastic keratinocytes, resulting in primary necrosis.[7] This direct cytotoxic effect is a key component of its rapid lesion-clearing properties.

Inflammatory Response

Beyond direct cell killing, the activation of the PKC/MEK/ERK signaling pathway by ingenol mebutate stimulates the release of pro-inflammatory cytokines and chemokines, such as IL-8 and TNF-α.[7][9] This creates a local inflammatory environment that recruits neutrophils and other immune cells to the site of application. These immune cells then participate in antibody-dependent cell-mediated cytotoxicity (ADCC), helping to eliminate any remaining dysplastic cells.[7]

Quantitative Data

The following tables summarize the available quantitative data for ingenol mebutate. At present, there is a lack of publicly available data on the specific biological activity of this compound.

Table 1: In Vitro Activity of Ingenol Mebutate

AssayCell LineParameterValueReference
CytotoxicityKeratinocytesIC50200-300 µM[9]
CytotoxicityHSC-5 (SCC)IC50200-300 µM[9]
CytotoxicityHeLaIC50200-300 µM[9]
PKC BindingPKCαKi~2.3 nM[13]
Cell ProliferationWEHI-231IC50~10 nM[13]
Cell ProliferationColo-205IC50~30 nM[13]

Table 2: Clinical Efficacy of Ingenol Mebutate Gel for Actinic Keratosis

Treatment AreaConcentrationDosing RegimenComplete Clearance RatePartial Clearance Rate (>75% lesion reduction)Reference
Face and Scalp0.015%Once daily for 3 days42.2%63.9%
Trunk and Extremities0.05%Once daily for 2 days34.1%49.1%

Conclusion

This compound is a pivotal, yet transient, player in the semi-synthesis of the potent anti-actinic keratosis agent, ingenol mebutate. Its role as a protected intermediate enables the regioselective introduction of the crucial angelate ester at the C3 position of the ingenol core. While the acetonide itself is not the biologically active endpoint, its existence is fundamental to a viable synthetic route. The final product, ingenol mebutate, exhibits a compelling dual mechanism of action, combining direct, rapid cytotoxicity with a robust, localized immune response, all orchestrated through the activation of the PKC signaling pathway. The quantitative data underscores its potency, although it is important to note the safety concerns regarding an increased risk of skin cancer that have led to the suspension of its marketing authorization in Europe. This guide provides a comprehensive overview of the chemical relationship and biological activities of these two related molecules, offering a valuable resource for the scientific community. Further research into novel ingenol derivatives with improved safety profiles remains an active and important area of investigation.

References

The Pivotal Role of Ingenol-5,20-acetonide-3-O-angelate in the Synthesis of the Anticancer Agent PEP005 (Ingenol Mebutate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol (B1671944) mebutate (PEP005), the active ingredient in Picato®, is a potent diterpenoid ester approved for the topical treatment of actinic keratosis. Its complex molecular architecture and significant therapeutic potential have driven extensive research into its synthesis and mechanism of action. A key strategy in the semi-synthesis of PEP005 from the more readily available natural product, ingenol, involves the use of a protected intermediate, Ingenol-5,20-acetonide-3-O-angelate. This in-depth technical guide elucidates the critical role of this intermediate, providing detailed experimental protocols, quantitative data, and a thorough examination of the associated signaling pathways.

The Synthetic Strategy: A Three-Act Play

The semi-synthesis of PEP005 from ingenol is a carefully orchestrated three-step process designed to achieve regioselective esterification at the C3 hydroxyl group, which is crucial for its biological activity. This compound is the star of the second act, the protected intermediate that allows for the precise introduction of the angelate group.

Act I: Protection of the C5 and C20 Diols

The journey begins with the protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide. This step is essential to prevent unwanted side reactions during the subsequent esterification.

Act II: Stereoselective Angeloylation

With the C5 and C20 hydroxyls masked, the C3 hydroxyl group is selectively esterified with angelic acid. This reaction is the cornerstone of the synthesis, and the formation of this compound is the key outcome.

Act III: Deprotection to Yield PEP005

The final act involves the removal of the acetonide protecting group to unveil the final product, ingenol mebutate (PEP005).

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall yield of PEP005. The following table summarizes the available quantitative data for the semi-synthesis of ingenol mebutate and related ingenol derivatives.

StepReactionReagents and ConditionsYield (%)Reference
1 Acetonide Protection of Ingenol2,2-Dimethoxypropane, p-toluenesulfonic acidHighGeneral Procedure
2 Angeloylation of Ingenol-5,20-acetonideAngelic anhydride (B1165640), DMAP, DIPEA, Acetonitrile, Microwave, 150 °C94[1]
3 Acetonide DeprotectionAqueous Hydrochloric Acid, Room Temperature69[1]
Overall Ingenol to PEP005 Three-step sequence ~31

Detailed Experimental Protocols

Protocol 1: Synthesis of Ingenol-5,20-acetonide
  • Dissolution: Dissolve ingenol in a suitable solvent such as anhydrous acetone (B3395972) or a mixture of acetone and 2,2-dimethoxypropane.

  • Acid Catalysis: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound
  • Reagent Preparation: In a microwave-safe vessel, combine Ingenol-5,20-acetonide, angelic anhydride (or angelic acid with a suitable coupling agent), 4-dimethylaminopyridine (B28879) (DMAP), and N,N-diisopropylethylamine (DIPEA) in anhydrous acetonitrile.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 150 °C. The reaction time will vary depending on the specific microwave reactor and power settings. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

  • Purification: Wash the organic phase sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The desired product is purified by flash column chromatography on silica gel.

Protocol 3: Synthesis of PEP005 (Ingenol Mebutate) via Deprotection
  • Acidic Hydrolysis: Dissolve this compound in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Acid Addition: Add a strong acid, such as aqueous hydrochloric acid (HCl), to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the deprotection by TLC until the starting material is consumed.

  • Neutralization and Extraction: Carefully neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, ingenol mebutate, is purified by preparative high-performance liquid chromatography (HPLC) or column chromatography on silica gel.[2][3]

Mechanism of Action: PEP005 Signaling Pathways

PEP005 exerts its potent anticancer effects through a dual mechanism of action: direct induction of cell death and promotion of an inflammatory response.[4] At the core of these effects lies the activation of Protein Kinase C (PKC) isozymes.

Primary Signaling Cascade: PKC Activation and the MEK/ERK Pathway

PEP005 is a broad activator of classical and novel PKC isoforms.[5] However, its pro-apoptotic effects are primarily mediated through the activation of PKCδ.[6] Upon activation by PEP005, PKCδ translocates to different cellular compartments, including the nucleus, where it initiates a downstream signaling cascade that ultimately leads to apoptosis.[5]

A key downstream effector of PKC is the mitogen-activated protein kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade. PEP005-induced PKC activation leads to the phosphorylation and activation of Raf, which in turn phosphorylates and activates MEK. Activated MEK then phosphorylates and activates the extracellular signal-regulated kinase (ERK).[7]

Activated ERK translocates to the nucleus and phosphorylates a variety of transcription factors, leading to changes in gene expression that promote apoptosis.[8]

PEP005_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEP005 PEP005 (Ingenol Mebutate) PKC PKC Isoforms (PKCδ) PEP005->PKC Activation Ras Ras PKC->Ras Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_n ERK ERK->ERK_n Translocation TFs Transcription Factors (e.g., MEF2C, C/EBPα/β) ERK_n->TFs Phosphorylation Gene_Expression Altered Gene Expression TFs->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inflammation Inflammation (IL1R2, IL13RA2) Gene_Expression->Inflammation

Caption: PEP005 signaling pathway leading to apoptosis and inflammation.
Experimental Workflow for Investigating PEP005 Signaling

The following diagram outlines a typical experimental workflow to investigate the signaling pathways activated by PEP005.

Experimental_Workflow cluster_assays Cellular and Molecular Assays cluster_analysis Data Analysis and Interpretation start Start: Treat Cancer Cell Lines with PEP005 cell_viability Cell Viability Assay (MTT, etc.) start->cell_viability western_blot Western Blot Analysis (p-PKC, p-ERK, etc.) start->western_blot qpcr qPCR Analysis (IL1R2, IL13RA2 expression) start->qpcr transfection siRNA/shRNA Knockdown of Pathway Components start->transfection quantification Quantification of Protein/Gene Expression cell_viability->quantification western_blot->quantification qpcr->quantification transfection->cell_viability pathway_mapping Mapping of the Signaling Pathway quantification->pathway_mapping end Conclusion: Elucidation of PEP005 Mechanism of Action pathway_mapping->end

Caption: Experimental workflow for elucidating PEP005's mechanism of action.

Conclusion

This compound stands as a linchpin in the efficient semi-synthesis of PEP005. Its formation allows for the crucial, regioselective introduction of the angelate ester at the C3 position, a structural feature paramount to the drug's potent biological activity. Understanding the nuances of its synthesis, including detailed protocols and quantitative yields, is vital for the optimization of PEP005 production. Furthermore, a deep comprehension of the intricate signaling pathways triggered by PEP005, initiated by the activation of PKC and propagated through the MEK/ERK cascade, provides a solid foundation for the rational design of novel ingenol analogs and the development of next-generation anticancer therapies. This guide serves as a comprehensive resource for professionals dedicated to advancing the frontiers of cancer drug discovery and development.

References

Methodological & Application

Synthesis of Ingenol-5,20-acetonide-3-O-angelate: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of Ingenol-5,20-acetonide-3-O-angelate is a crucial intermediate step in the semi-synthesis of Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005), a potent agent for the treatment of actinic keratosis.[1][2] The acetonide protection of the C5 and C20 hydroxyl groups of ingenol allows for the selective angeloylation of the C3 hydroxyl group. This method is designed to be high-yielding and stereoconservative, preventing the isomerization of the angelate ester to the thermodynamically more stable tiglate form, which is critical for retaining biological activity.[1][2]

This document provides detailed protocols for the synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

I. Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of Ingenol-5,20-acetonide and its subsequent angeloylation.

StepReactantsReagents & SolventsReaction TimeTemperatureYield
Acetonide Protection Ingenol2,2-Dimethoxypropane (B42991), Acetone (B3395972), p-Toluenesulfonic acid2 hoursRoom Temperature>95%
Angeloylation (Method A) Ingenol-5,20-acetonide, Angelic acid2,4,6-Trichlorobenzoyl chloride, DMAP, Triethylamine (B128534), Toluene1 hourRoom Temperature~94%
Angeloylation (Method B) Ingenol-5,20-acetonide, Angeloyl chloridePyridine, Dichloromethane12 hours0 °C to RTN/A

II. Experimental Protocols

A. Synthesis of Ingenol-5,20-acetonide

This protocol describes the protection of the C5 and C20 hydroxyl groups of ingenol using 2,2-dimethoxypropane to form the acetonide.

Materials:

  • Ingenol

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve ingenol in anhydrous acetone and add 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Ingenol-5,20-acetonide.

B. Synthesis of this compound

This protocol details the stereoconservative angeloylation of the C3 hydroxyl group of Ingenol-5,20-acetonide. A high-yielding method using 2,4,6-trichlorobenzoyl chloride is described.[1]

Materials:

  • Ingenol-5,20-acetonide

  • Angelic acid

  • 2,4,6-Trichlorobenzoyl chloride

  • 4-Dimethylaminopyridine (B28879) (DMAP)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of angelic acid in anhydrous toluene, add triethylamine followed by 2,4,6-trichlorobenzoyl chloride.

  • Stir the mixture at room temperature for 1 hour to form the mixed anhydride (B1165640).

  • In a separate flask, dissolve Ingenol-5,20-acetonide in anhydrous toluene.

  • Add 4-dimethylaminopyridine (DMAP) and the freshly prepared mixed anhydride solution to the Ingenol-5,20-acetonide solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford this compound.

III. Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of this compound.

Synthesis_Pathway Ingenol Ingenol Acetonide Ingenol-5,20-acetonide Ingenol->Acetonide 2,2-Dimethoxypropane, p-TsOH, Acetone Final_Product This compound Acetonide->Final_Product Angelic acid, 2,4,6-Trichlorobenzoyl chloride, DMAP, Et3N, Toluene

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_protection Acetonide Protection cluster_angeloylation Angeloylation start_protection Dissolve Ingenol add_reagents_protection Add 2,2-DMP & p-TsOH start_protection->add_reagents_protection react_protection Stir at RT (2h) add_reagents_protection->react_protection quench_protection Quench with NaHCO3 react_protection->quench_protection extract_protection Extract with EtOAc quench_protection->extract_protection purify_protection Purify (Chromatography) extract_protection->purify_protection product_acetonide Ingenol-5,20-acetonide purify_protection->product_acetonide start_angeloylation Prepare Mixed Anhydride product_acetonide->start_angeloylation react_angeloylation React with Ingenol-5,20-acetonide start_angeloylation->react_angeloylation stir_angeloylation Stir at RT (1h) react_angeloylation->stir_angeloylation quench_angeloylation Quench with NaHCO3 stir_angeloylation->quench_angeloylation extract_angeloylation Extract with EtOAc quench_angeloylation->extract_angeloylation purify_angeloylation Purify (Chromatography) extract_angeloylation->purify_angeloylation final_product This compound purify_angeloylation->final_product

References

Application Notes and Protocols for In Vitro Use of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Product Name: Ingenol-5,20-acetonide-3-O-angelate Synonyms: Ingenol (B1671944) 3-angelate 5,20-acetonide CAS Number: 87980-68-5

Introduction

This compound is a derivative of Ingenol-3-angelate (also known as I3A or PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1][2] Ingenol-3-angelate is a natural diterpenoid ester extracted from the sap of Euphorbia peplus.[3] The acetonide group at the 5 and 20 positions is a protective group, and its removal yields the biologically active Ingenol-3-angelate. These application notes provide protocols for the in vitro use of this compound, with the understanding that its biological effects are primarily mediated by its deprotected form, Ingenol-3-angelate. The primary mechanism of action involves the activation of PKC, which in turn modulates various downstream signaling pathways, leading to cellular responses such as apoptosis, cell cycle arrest, and inflammation.[1][4]

Data Presentation

The following table summarizes the quantitative data for the biological effects of Ingenol-3-angelate (the active form of this compound) in various cancer cell lines.

Cell LineAssayConcentrationIncubation TimeObserved Effect
Colo205 (Colon Cancer) Cell Cycle AnalysisNot SpecifiedTime-dependentDecrease of cells in S phase.[4]
Colo205 (Colon Cancer) Apoptosis AssayConcentration-dependentNot SpecifiedInduction of apoptosis.[4]
Melanoma Cells Cytotoxicity Assay100 µg/mLNot SpecifiedCell death primarily through necrosis.[5]
Melanoma Cells Apoptosis Assay100 µg/mLNot SpecifiedApoptosis observed in 20% of cell lines.[5]
A2058 & HT144 (Melanoma) MTT Assay1 µM and 5 µM48 hoursDecreased cell viability.[3]
A2058 & HT144 (Melanoma) Cell Cycle AnalysisNot Specified24 hoursG1 and G2/M phase arrest.[3]
3B11 (Endothelial Cells) Capillary Network Disruption50 nM1 hourDamage to preformed capillary networks.[2]

Mechanism of Action & Signaling Pathways

Ingenol-3-angelate, the active form of this compound, is a potent activator of Protein Kinase C (PKC) isoforms.[1][2] This activation triggers a cascade of downstream signaling events.

  • PKC Activation: Binds to and activates various PKC isoforms, with a notable selectivity for PKCδ.[2] This activation leads to the translocation of PKCδ from the cytosol to the nucleus and other cellular membranes.[4]

  • MAPK Pathway Activation: Activation of PKC leads to the phosphorylation and activation of the Ras/Raf/MAPK pathway, including ERK1/2, JNK, and p38 MAPK.[4]

  • PI3K/AKT Pathway Inhibition: The compound can lead to reduced expression of PKCα and decreased levels of phosphorylated (active) AKT/protein kinase B, thereby inhibiting this pro-survival pathway.[4]

  • NF-κB Signaling Downregulation: In melanoma cells, Ingenol-3-angelate has been shown to inhibit the levels of NF-κB p65 protein, its phosphorylation, and nuclear translocation, leading to the suppression of downstream targets like COX-2 and iNOS.[3]

The following diagram illustrates the primary signaling pathways modulated by Ingenol-3-angelate.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol-3-angelate Ingenol-3-angelate PKC PKC Ingenol-3-angelate->PKC activates Ras_Raf Ras/Raf PKC->Ras_Raf activates PI3K PI3K PKC->PI3K inhibits pathway NFkB_p65 NF-κB p65 (inhibited) PKC->NFkB_p65 inhibits MEK MEK Ras_Raf->MEK activates ERK ERK MEK->ERK activates Apoptosis_Gene_Expression Apoptosis Gene Expression ERK->Apoptosis_Gene_Expression Cell_Cycle_Arrest_Genes Cell Cycle Arrest Gene Expression ERK->Cell_Cycle_Arrest_Genes AKT AKT (inhibited) PI3K->AKT Inflammatory_Genes Inflammatory Gene Expression (inhibited) NFkB_p65->Inflammatory_Genes

Caption: Signaling pathways activated by Ingenol-3-angelate.

Experimental Protocols

Preparation of Stock Solutions
  • Solubility: this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[6]

  • Storage: Store the solid compound at room temperature for short periods. For long-term storage, prepare stock solutions and store them at -20°C for up to one month or -80°C for up to six months.[7]

  • Protocol:

    • To make a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. For example, for 1 mg of the compound (MW: 470.6 g/mol ), add 212.5 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxic effects of the compound on cancer cell lines.[3]

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest (e.g., A2058, HT144 melanoma cells)

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted in medium) to the respective wells.

    • Incubate the plate for the desired time period (e.g., 48 hours).[3]

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol allows for the analysis of changes in protein levels and phosphorylation states following treatment with the compound.[3][4]

  • Materials:

    • 6-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-PKCδ, anti-p-ERK, anti-AKT, anti-NF-κB p65, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Normalize the protein of interest to a loading control like β-actin.

Experimental Workflow

The following diagram outlines a general workflow for in vitro experiments using this compound.

G cluster_assays Endpoint Assays Start Start Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Stock_Solution Treatment Treat Cells with Compound and Controls Stock_Solution->Treatment Cell_Culture Culture Cells of Interest Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Endpoint_Assay Perform Endpoint Assays Incubation->Endpoint_Assay Data_Analysis Analyze and Interpret Data Endpoint_Assay->Data_Analysis Viability Cell Viability (MTT) Apoptosis Apoptosis Assay (e.g., Annexin V) Western_Blot Western Blot Cell_Cycle Cell Cycle Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for in vitro experiments.

Important Considerations

  • Acetonide Deprotection: As this compound is a protected form of the active compound, its biological activity may depend on the rate and extent of deprotection to Ingenol-3-angelate under the specific in vitro conditions. This should be considered when interpreting results.

  • Cell Line Specificity: The effects of this compound can be highly cell-line dependent, likely due to varying expression levels of PKC isoforms.[5]

  • Concentration and Time Dependence: The observed cellular effects are both concentration- and time-dependent. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific experimental setup.

  • Controls: Always include appropriate vehicle controls (e.g., DMSO) in all experiments. Positive controls known to modulate the pathways of interest are also recommended.

  • Safety Precautions: Handle the compound with appropriate personal protective equipment (PPE) in a laboratory setting. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate, a derivative of Ingenol Mebutate (also known as PEP005), is a potent activator of Protein Kinase C (PKC) isoforms.[1][2] This compound has garnered significant interest in cancer research due to its ability to induce cell death in various cancer cell lines.[1][3] Its mechanism of action involves the activation of PKC, which in turn modulates downstream signaling pathways, including the Ras/Raf/MAPK and PI3K/AKT pathways, ultimately leading to apoptosis or necrosis.[4] This document provides detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Quantitative Analysis of Ingenol Mebutate Activity

The following tables summarize the inhibitory and binding constants of Ingenol Mebutate (PEP005) across various cell lines and PKC isoforms.

Table 1: IC50 Values of Ingenol Mebutate in Different Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
WEHI-231B-cell Lymphoma1.41 ± 0.255 nM[2]
HOP-92Non-small Cell Lung Cancer3.24 ± 2.01 nM[2]
Colo-205Colorectal Adenocarcinoma11.9 ± 1.307 nM[2]
HeLaCervical Cancer5.8 µM[5]
A2058Melanoma~38 µM[6]
HT144Melanoma~46 µM[6]

Table 2: Binding Affinity (Ki) and EC50 Values of Ingenol Mebutate for PKC Isoforms

PKC IsoformKi Value (nM)EC50 Value (nM) in WEHI-231 cellsReference
PKC-α0.313 ± 2.4[2]
PKC-βI0.1054.37 ± 0.4[2]
PKC-βII-10.5 ± 2.2[2]
PKC-γ0.162-[2]
PKC-δ0.37638.6 ± 2.9[2]
PKC-ε0.1711.08 ± 0.01[2]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and proliferation.

Materials:

  • This compound

  • Human cancer cell line of interest (e.g., A2058, HT144, K562)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Human cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6][9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[6] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

In Vitro Protein Kinase C (PKC) Activity Assay (ELISA-based)

This assay measures the ability of this compound to activate PKC.

Materials:

  • This compound

  • PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)

  • Cell line of interest

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • ATP

Procedure:

  • Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA or Bradford assay.

  • Kinase Reaction: Add equal amounts of protein lysate to the wells of a microplate pre-coated with a PKC-specific substrate peptide.[10]

  • Initiate Phosphorylation: Add ATP to each well to start the kinase reaction and incubate at 37°C for the time recommended by the kit manufacturer.[10]

  • Detection:

    • Wash the wells and add a phospho-specific primary antibody that recognizes the phosphorylated substrate.[10]

    • After incubation and washing, add an HRP-conjugated secondary antibody.[10]

    • Add a chromogenic substrate (e.g., TMB) and incubate until color develops.[10]

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[10] The absorbance is proportional to the PKC activity.

Mandatory Visualizations

Signaling Pathways of this compound

Ingenol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol This compound PKC Protein Kinase C (PKC) Ingenol->PKC Activates Ras_Raf Ras/Raf PKC->Ras_Raf Activates PI3K PI3K PKC->PI3K Inhibits MEK MEK Ras_Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Proliferation_Inhibition Inhibition of Proliferation ERK->Proliferation_Inhibition AKT AKT PI3K->AKT AKT->Apoptosis Inhibits

Caption: this compound signaling pathway.

Experimental Workflow for Cell Viability (MTT) Assay

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution (5 mg/mL) Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Remove medium, add DMSO Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Logical Relationship for Apoptosis Detection via Flow Cytometry

Caption: Interpretation of Annexin V and PI staining in flow cytometry.

References

Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a diterpenoid and a derivative of ingenol (B1671944), a potent activator of Protein Kinase C (PKC).[1][2][3][4] This document provides detailed protocols for the preparation of solutions of this compound for use in research and drug development applications. Proper solution preparation is critical for obtaining accurate and reproducible experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₂₈H₃₈O₆[5][6]
Molecular Weight470.6 g/mol [6]
AppearanceCrystalline solid[7]
Storage-20°C for short-term, -80°C for long-term[2][4][8]

Solubility Data

This compound is soluble in a variety of organic solvents. The following table summarizes the known solubility information. For comparison, solubility data for the closely related and more extensively studied compound, Ingenol-3-angelate (Ingenol Mebutate), is also included.

SolventThis compoundIngenol-3-angelate (Ingenol Mebutate)Source
DMSOSoluble~5 mg/mL; 90 mg/mL[7][9]
ChloroformSolubleNot Reported[10]
DichloromethaneSolubleNot Reported[10]
Ethyl AcetateSolubleNot Reported[10]
AcetoneSolubleNot Reported[10]
EthanolNot Reported~10 mg/mL[7]
Dimethylformamide (DMF)Not Reported~10 mg/mL[7]
PBS (pH 7.2)Not Reported~0.5 mg/mL[7]

Note: When preparing aqueous solutions from a DMSO stock, it is crucial to ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous/molecular biology grade DMSO

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Calibrated analytical balance

  • Sterile micropipette and tips

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.71 mg of the compound (Molecular Weight = 470.6 g/mol ).

  • Dissolution: Using a sterile micropipette, add the calculated volume of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for up to 6 months at -80°C.[8][11]

Protocol 2: Preparation of Working Solutions for in vitro Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution to prepare working solutions for cell-based experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or appropriate buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or buffer to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution that is added to the cells is below 0.5% to minimize solvent toxicity.[11] A vehicle control containing the same final concentration of DMSO should be included in all experiments.

  • Use: Use the freshly prepared working solutions immediately. Aqueous solutions of related ingenol compounds are not recommended for storage for more than one day.[7]

Signaling Pathway and Experimental Workflow

Ingenol-Mediated PKC Activation Pathway

Ingenol compounds, such as Ingenol-3-angelate, are known to activate Protein Kinase C (PKC), particularly the PKCδ isoform.[3][12] This activation initiates downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) and NF-κB pathways, which can lead to cellular responses such as apoptosis.[1][3][4]

Ingenol_PKC_Pathway Ingenol This compound PKC Protein Kinase C (PKCδ) Ingenol->PKC Activates Ras Ras PKC->Ras NFkB_complex IκB-NF-κB Complex PKC->NFkB_complex Phosphorylates IκB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus NFkB NF-κB NFkB_complex->NFkB Releases NFkB->Nucleus Apoptosis Apoptosis Nucleus->Apoptosis Gene Transcription

Caption: Ingenol-mediated PKC activation signaling pathway.

Experimental Workflow for Assessing PKC Activation

The following workflow outlines a general procedure for investigating the activation of PKC by this compound in a cellular context.

PKC_Activation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemical_analysis Biochemical Analysis cluster_data_analysis Data Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment cell_lysis Cell Lysis treatment->cell_lysis immunoprecipitation Immunoprecipitation of PKC cell_lysis->immunoprecipitation immunoblotting Immunoblotting for Phosphorylated Proteins cell_lysis->immunoblotting kinase_assay In Vitro Kinase Assay immunoprecipitation->kinase_assay quantification Quantification of Kinase Activity & Protein Phosphorylation kinase_assay->quantification immunoblotting->quantification

Caption: Experimental workflow for assessing PKC activation.

References

Application Notes and Protocols: Stability and Storage of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of Ingenol (B1671944), a diterpenoid isolated from the sap of Euphorbia peplus. The parent compound, Ingenol Mebutate (Ingenol-3-angelate), is known for its potent biological activity but also for its chemical instability, requiring anhydrous and controlled temperature conditions for storage to prevent degradation. This document provides detailed application notes on the stability and recommended storage conditions for this compound, along with protocols for assessing its stability under various stress conditions. This information is critical for ensuring the integrity of the compound in research and throughout the drug development process.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical integrity and biological activity of this compound. The following conditions are recommended based on available data for the compound and its structural analogs.

Summary of Recommended Storage Conditions
FormStorage TemperatureDurationNotes
Solid (Powder) -20°C[1]Up to 24 monthsStore in a tightly sealed vial, protected from light and moisture.
Stock Solution in Organic Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent.
-20°CUp to 1 monthFor shorter-term storage.
Aqueous Solutions Not RecommendedMaximum 1 dayThe parent compound, Ingenol Mebutate, is unstable in aqueous solutions. If aqueous solutions are necessary, they should be prepared fresh and used immediately.

Handling Precautions:

  • Equilibrate the vial to room temperature for at least one hour before opening to minimize moisture condensation.

  • Handle the compound in a dry, inert atmosphere (e.g., in a glove box) whenever possible.

  • Avoid exposure to light.

Stability Profile and Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. While specific forced degradation data for this compound is not publicly available, this section outlines a protocol for such a study and discusses expected stability based on the known chemistry of ingenol esters. The primary degradation pathways for ingenol esters are hydrolysis of the angelate ester and isomerization of the angelate group.

Factors Affecting Stability

cluster_factors Stability Influencing Factors Temperature Temperature Ingenol_Acetonide Ingenol-5,20-acetonide- 3-O-angelate Temperature->Ingenol_Acetonide pH pH pH->Ingenol_Acetonide Light Light (Photostability) Light->Ingenol_Acetonide Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Ingenol_Acetonide Moisture Moisture (Hydrolysis) Moisture->Ingenol_Acetonide

Caption: Key environmental factors influencing the stability of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. A Liquid Chromatography with tandem mass spectrometric detection (LC-MS/MS) method, similar to that used for Ingenol Mebutate, is recommended.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a diode array detector (DAD) and a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (starting point):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient to resolve the parent compound from potential degradants (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Monitoring: Multiple Reaction Monitoring (MRM) for the parent compound and potential degradation products.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to assess the intrinsic stability of this compound.

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound.

  • Hydrochloric acid (HCl).

  • Sodium hydroxide (B78521) (NaOH).

  • Hydrogen peroxide (H₂O₂).

  • Methanol, Acetonitrile (HPLC grade).

  • Water (Milli-Q or equivalent).

  • pH meter.

  • Photostability chamber.

  • Oven.

Experimental Workflow:

cluster_stress Apply Stress Conditions Start Prepare Stock Solution of Compound in Methanol Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (80°C, solid & solution) Start->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Start->Photo Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Analyze Analyze by Stability-Indicating LC-MS/MS Method Neutralize->Analyze Data Identify Degradants & Quantify Parent Compound Analyze->Data Report Establish Degradation Profile and Pathways Data->Report

Caption: Workflow for a forced degradation study of this compound.

Procedure:

  • Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug and drug solution to 80°C.

  • Photolytic Degradation: Expose the solid drug and drug solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

For each condition, samples should be withdrawn at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours), neutralized if necessary, and analyzed by the validated LC-MS/MS method.

Hypothetical Stability Data

The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile.

Stress ConditionTime (hours)Remaining Parent Compound (%)Major Degradation Products
0.1 M HCl, 60°C 875%Ingenol-5,20-acetonide, Angelic acid
0.1 M NaOH, RT 440%Ingenol-5,20-acetonide, Angelic acid, Isomers
3% H₂O₂, RT 2492%Minor oxidative products
Heat (80°C, solution) 2485%Isomers
Photolytic (ICH Q1B) ->95%Minimal degradation

Interpretation:

  • The compound is expected to be most sensitive to basic conditions, leading to rapid hydrolysis of the angelate ester.

  • Acidic conditions are also likely to cause hydrolysis, but at a slower rate than basic conditions.

  • The angelate moiety may be susceptible to isomerization under thermal stress.

  • The compound is expected to be relatively stable to oxidation and photolytic stress.

Conclusion

This compound is a sensitive molecule that requires careful storage and handling to ensure its stability. The primary degradation pathways are likely hydrolysis and isomerization. The provided protocols for storage, handling, and stability testing will aid researchers in maintaining the quality and integrity of this compound for their studies. It is strongly recommended that researchers perform their own stability assessments for their specific formulations and applications.

References

Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a natural diterpenoid ester belonging to the ingenol (B1671944) family of compounds. Like its close structural analog, ingenol mebutate (ingenol-3-angelate), it is recognized as a potent activator of Protein Kinase C (PKC).[1][2] The activation of PKC isoforms triggers a cascade of intracellular signaling events that can lead to diverse cellular responses, including cell death, making this compound a subject of interest for research in oncology and other therapeutic areas.[3][4] Given its potent biological activity, stringent handling and safety precautions are imperative.

These application notes provide essential safety information, handling protocols, and experimental guidelines for the use of this compound in a research setting.

Safety and Handling Precautions

This compound is a potent compound and should be handled with extreme caution. It is classified as a hazardous substance and may cause skin and eye irritation.[5] Phorbol esters, a class of compounds to which ingenol esters are related, are known as potent tumor promoters, and similar precautions should be taken.[6][7]

1.1 Personal Protective Equipment (PPE)

A summary of the required personal protective equipment is provided in the table below.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemical-resistant gloves.To prevent skin contact and absorption.[5]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or aerosols.[5]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of aerosols or dust.[7]

1.2 Handling Procedures

  • Preparation: All handling of the compound, including weighing and preparation of stock solutions, should be performed in a chemical fume hood to minimize inhalation exposure.[7]

  • Contact Avoidance: Avoid all direct contact with the skin, eyes, and mucous membranes.[1]

  • Aerosol Prevention: Avoid the creation of dust or aerosols.[1]

  • Contamination: Do not eat, drink, or smoke in the laboratory where this compound is handled.[1]

1.3 Storage and Disposal

ParameterGuideline
Storage Temperature Store at -20°C for long-term stability.[8][9]
Storage Conditions Keep in a tightly sealed, light-resistant container.
Disposal Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

1.4 First Aid Measures

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water.[10] Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[10]

Experimental Protocols

2.1 Preparation of Stock Solutions

This compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.[11]

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is commonly used for preparing stock solutions for in vitro experiments.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • In a chemical fume hood, add the appropriate volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store stock solution aliquots at -20°C or -80°C.[9]

2.2 In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) of the compound.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, A431)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Plate reader

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

    • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Mechanism of Action and Signaling Pathways

Ingenol esters, including this compound, are potent activators of Protein Kinase C (PKC).[13][14] PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes.[15]

3.1 Protein Kinase C (PKC) Activation

There are three main subfamilies of PKC, categorized based on their activation requirements:[16]

  • Conventional PKCs (cPKC): Activated by diacylglycerol (DAG) and Ca²⁺.

  • Novel PKCs (nPKC): Activated by DAG but are Ca²⁺-independent.

  • Atypical PKCs (aPKC): Independent of both DAG and Ca²⁺ for activation.

Ingenol esters mimic the action of DAG, binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[2]

3.2 Downstream Signaling

Activated PKC can phosphorylate a wide range of substrate proteins, leading to the activation of downstream signaling pathways, including the MAPK/ERK pathway.[6] This can result in various cellular outcomes such as apoptosis, inflammation, and changes in cell proliferation and differentiation.[3][15]

Visualizations

G cluster_handling Experimental Workflow: In Vitro Cell Viability Assay prep Prepare Stock Solution (in DMSO) treat Treat Cells with This compound prep->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Read Absorbance solubilize->read analyze Analyze Data (IC50) read->analyze

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

G cluster_pathway Simplified PKC Signaling Pathway ingenol This compound pkc Protein Kinase C (PKC) (Conventional & Novel Isoforms) ingenol->pkc Activation mapk MAPK Cascade (e.g., MEK/ERK) pkc->mapk Phosphorylation response Cellular Responses (Apoptosis, Inflammation, etc.) mapk->response Signal Transduction

Caption: Activation of PKC and downstream signaling by this compound.

References

Application Notes and Protocols: Ingenol-5,20-acetonide-3-O-angelate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ingenol-5,20-acetonide-3-O-angelate, a key chemical intermediate in the semi-synthesis of Ingenol (B1671944) Mebutate. This document includes its physicochemical properties, detailed synthetic protocols, and its role in the context of drug development, particularly in the activation of the Protein Kinase C (PKC) signaling pathway.

Introduction

This compound is a protected derivative of ingenol, a diterpenoid extracted from plants of the Euphorbia genus, such as Euphorbia peplus and Euphorbia lathyris. Its primary application lies in its role as a strategic intermediate in the semi-synthesis of Ingenol Mebutate (PEP005, Picato®). The acetonide protecting group at the C5 and C20 positions allows for the selective esterification of the C3 hydroxyl group with angelic acid. This targeted synthesis is crucial to avoid non-specific reactions and the formation of isomeric byproducts, thus ensuring a higher yield of the desired final product. Ingenol Mebutate is a potent activator of Protein Kinase C (PKC) and has been investigated for the treatment of actinic keratosis and for its potential in HIV latency reactivation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₈H₃₈O₆[1]
Molecular Weight 470.6 g/mol [1]
CAS Number 87980-68-5[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[2]
Storage Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Experimental Protocols

The following protocols describe the semi-synthesis of Ingenol Mebutate from ingenol, proceeding through the formation of the Ingenol-5,20-acetonide intermediate.

Synthesis of Ingenol-5,20-acetonide

This protocol details the protection of the C5 and C20 hydroxyl groups of ingenol using an acetonide group.

Materials:

  • Ingenol

  • Acetone

  • Pyridinium (B92312) p-toluenesulfonate (PPTS)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve ingenol in acetone.

  • Add pyridinium p-toluenesulfonate (PPTS) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by gravity column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the desired product and evaporate the solvent to yield Ingenol-5,20-acetonide. A typical yield for this reaction is approximately 55%.

Synthesis of this compound

This protocol describes the esterification of the C3 hydroxyl group of Ingenol-5,20-acetonide with angelic acid.

Materials:

  • Ingenol-5,20-acetonide

  • Angelic acid

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene

  • Celite

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Dissolve Ingenol-5,20-acetonide, angelic acid (1.5 molar equivalents), and DMAP (1.5 molar equivalents) in toluene.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a bed of celite and evaporate the solvent.

  • Purify the crude product by silica gel gravity column chromatography using a suitable eluent system (e.g., 15:85 ethyl acetate/petroleum ether).

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.

Deprotection of this compound to Yield Ingenol Mebutate

This protocol outlines the removal of the acetonide protecting group to yield the final product, Ingenol Mebutate.

Materials:

  • This compound

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Organic solvent (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in a suitable organic solvent such as ethyl acetate.

  • Add aqueous hydrochloric acid to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford pure Ingenol Mebutate. A typical yield for this deprotection step is approximately 69%[1].

Data Presentation

The following tables summarize the key quantitative data for the synthesis of Ingenol Mebutate via the this compound intermediate.

Table 1: Reaction Yields

Reaction StepProductTypical Yield (%)
Acetonide ProtectionIngenol-5,20-acetonide~55
Angelate EsterificationThis compound>80
Acetonide DeprotectionIngenol Mebutate~69[1]

Table 2: Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)
This compound Data not available in cited literatureData not available in cited literatureExpected [M+H]⁺: 471.27
Ingenol Mebutate Specific shifts dependent on literature sourceSpecific shifts dependent on literature sourceExpected [M+H]⁺: 431.24

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the semi-synthetic route from ingenol to Ingenol Mebutate.

G Ingenol Ingenol Acetonide Ingenol-5,20-acetonide Ingenol->Acetonide Acetone, PPTS Yield: ~55% Intermediate This compound Acetonide->Intermediate Angelic acid, DMAP, Toluene Yield: >80% Mebutate Ingenol Mebutate Intermediate->Mebutate Aqueous HCl Yield: ~69%

Caption: Semi-synthesis of Ingenol Mebutate.

Signaling Pathway of Ingenol Mebutate

Ingenol Mebutate primarily functions as an activator of Protein Kinase C (PKC), with a particular affinity for the PKCδ isoform. This activation triggers a downstream signaling cascade that ultimately leads to apoptosis and an inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Ingenol_Mebutate Ingenol Mebutate PKC_delta PKCδ Ingenol_Mebutate->PKC_delta Activation MEK MEK PKC_delta->MEK Phosphorylation ROS Reactive Oxygen Species (ROS) PKC_delta->ROS ERK ERK MEK->ERK Phosphorylation Gene_Expression Gene Expression (e.g., IL1R2, IL13RA2) ERK->Gene_Expression Transcription Factor Activation Caspase_Activation Caspase Activation ROS->Caspase_Activation Apoptosis Apoptosis Gene_Expression->Apoptosis Caspase_Activation->Apoptosis

Caption: Ingenol Mebutate-induced PKC signaling.

Applications in Drug Development

This compound serves as a critical building block in the synthesis of Ingenol Mebutate and its analogs. The ability to efficiently and selectively introduce the angelate moiety at the C3 position is paramount for structure-activity relationship (SAR) studies. By modifying the ester group or other parts of the ingenol backbone, researchers can develop novel compounds with potentially improved therapeutic profiles, such as enhanced stability, greater potency, or reduced side effects.

The downstream product, Ingenol Mebutate, has been approved for the topical treatment of actinic keratosis. Its mechanism of action, involving the induction of cell death in rapidly proliferating keratinocytes and the stimulation of an inflammatory response, makes it a valuable tool for studying cancer biology and immunology. Furthermore, its ability to reactivate latent HIV reservoirs has opened new avenues for research into a functional cure for HIV.

The availability of a reliable semi-synthetic route, for which this compound is a key intermediate, is essential for providing a consistent supply of Ingenol Mebutate for preclinical and clinical research.

Conclusion

This compound is an indispensable intermediate in the semi-synthesis of Ingenol Mebutate. The protocols and data presented here provide a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and pharmacology. The strategic use of the acetonide protecting group facilitates a high-yielding and stereoselective synthesis, enabling the production of Ingenol Mebutate for further investigation into its therapeutic potential. The elucidation of its downstream signaling pathways continues to provide insights into fundamental cellular processes and potential targets for novel drug development.

References

Application of Ingenol-5,20-acetonide-3-O-angelate in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate, a derivative of Ingenol-3-angelate (I3A, also known as PEP005), is a diterpene ester isolated from the sap of Euphorbia peplus. It is a potent modulator of Protein Kinase C (PKC) isoforms and has demonstrated significant anti-cancer properties in a variety of preclinical models. This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, focusing on its mechanism of action, and methodologies for assessing its efficacy.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the activation of Protein Kinase C (PKC) isozymes.[1][2] This activation triggers a cascade of downstream signaling events, leading to both direct cytotoxic effects on cancer cells and indirect immune-stimulatory responses.

Key Signaling Pathways Affected:

  • PKC Activation: this compound is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[1][2] The activation of specific isoforms, particularly PKCδ, is crucial for its pro-apoptotic effects in several cancer types.[1][2][3]

  • Ras/Raf/MAPK Pathway: Activation of PKC can lead to the stimulation of the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway, contributing to cell cycle arrest and apoptosis.[4]

  • PI3K/AKT Pathway: this compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a key survival pathway in many cancers.[4] This inhibition is often associated with the activation of PKCδ and reduced expression of PKCα.[4]

  • NF-κB Signaling: The compound can modulate the NF-κB signaling pathway, which is involved in inflammation and cell survival. In some contexts, it has been shown to downregulate NF-κB activity in melanoma cells.[5]

  • Induction of Apoptosis: A primary mechanism of its anti-cancer activity is the induction of apoptosis, or programmed cell death. This is often mediated by the activation of caspases, such as caspase-3 and caspase-9, and disruption of the mitochondrial membrane potential.[5]

  • Immunostimulation: Beyond its direct effects on tumor cells, this compound can induce a local inflammatory response, characterized by the infiltration of neutrophils and the release of cytokines. This contributes to tumor cell death through antibody-dependent cellular cytotoxicity.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of Ingenol-3-angelate (I3A/PEP005) in Human Cancer Cell Lines
Cell LineCancer TypeAssayIC50 ValueExposure TimeReference
A2058MelanomaMTT~38 µM24 h[5]
HT144MelanomaMTT~46 µM24 h[5]
Colo205Colon CancerNot SpecifiedSensitiveNot Specified[4]
Acute Myeloid Leukemia (AML) CellsLeukemiaNot SpecifiedNanomolar rangeNot Specified[2][6]
Various Melanoma Cell LinesMelanomaNot SpecifiedMicromolar range (for necrosis)Not Specified[2][6]
Table 2: Apoptotic Effects of Ingenol-3-angelate (I3A) on Melanoma Cells
Cell LineTreatment ConcentrationEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)Reference
A20581 µM14.611.225.8[5]
A20585 µM38.422.861.2[5]
HT1441 µM24.66.831.4[5]
HT1445 µM27.522.449.9[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A2058 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis using flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 3 for examples)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Table 3: Example Primary Antibodies for Western Blotting

Target ProteinSupplierCatalog NumberDilution
PKCδCell Signaling Technology96161:1000
Phospho-PKCδ (Thr505)Cell Signaling Technology93741:1000
Phospho-ERK1/2 (Thr202/Tyr204)Cell Signaling Technology43701:2000
ERK1/2Cell Signaling Technology46951:1000
Phospho-Akt (Ser473)Cell Signaling Technology40601:1000
AktCell Signaling Technology46911:1000
NF-κB p65Cell Signaling Technology82421:1000
Cleaved Caspase-3Cell Signaling Technology96641:1000
β-ActinCell Signaling Technology49701:1000

Note: Optimal antibody dilutions should be determined experimentally.

Visualizations

G cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Outcomes I3A This compound PKC PKC Isoforms (α, δ, ε, etc.) I3A->PKC Activates RasRafMAPK Ras/Raf/MAPK Pathway PKC->RasRafMAPK Activates PI3KAKT PI3K/AKT Pathway PKC->PI3KAKT Inhibits NFkB NF-κB Pathway PKC->NFkB Modulates Apoptosis Apoptosis RasRafMAPK->Apoptosis CellCycleArrest Cell Cycle Arrest RasRafMAPK->CellCycleArrest PI3KAKT->Apoptosis Inhibits NFkB->Apoptosis Modulates Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Signaling pathways modulated by this compound.

G start Start: Cancer Cell Culture treatment Treatment with This compound (Dose- and Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Protein Expression & Phosphorylation) treatment->western data Data Analysis: IC50, Apoptosis Rate, Protein Level Changes viability->data apoptosis->data western->data

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols: Ingenol-5,20-acetonide-3-O-angelate for Protein Kinase C Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a synthetic intermediate in the preparation of Ingenol-3-angelate (I3A), also known as PEP005 or ingenol (B1671944) mebutate.[1][2] I3A is a potent activator of Protein Kinase C (PKC) isoforms and is a valuable tool for studying PKC signaling. It is a natural diterpene ester derived from the sap of the plant Euphorbia peplus.[3][4] This document provides detailed application notes and protocols for the use of its precursor, this compound, which can be deprotected to yield I3A for subsequent studies on PKC and its downstream signaling pathways. I3A binds to the C1 domain of classical and novel PKC isoforms, mimicking the effect of the endogenous second messenger diacylglycerol (DAG).[5]

Mechanism of Action

Ingenol-3-angelate (the deprotected form of this compound) is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[3][6] Upon binding, it induces the translocation of PKC isoforms from the cytosol to various cellular membranes, including the plasma membrane, nuclear membrane, and mitochondria, leading to their activation.[3][6] The activation of specific PKC isoforms by I3A can trigger diverse downstream signaling cascades, including the Ras/Raf/MAPK and NF-κB pathways, while inhibiting others like the PI3K/AKT pathway.[5][7] This differential signaling can lead to various cellular outcomes, including apoptosis, cell cycle arrest, and immune modulation.[3][5][7]

Quantitative Data: Binding Affinities of Ingenol-3-angelate for PKC Isoforms

The following table summarizes the binding affinities (Ki values) of Ingenol-3-angelate for various human PKC isoforms, as determined by in vitro binding assays using [3H]phorbol 12,13-dibutyrate (PDBu) displacement.

PKC IsoformKi (nM)[8]
PKC-α0.30 ± 0.02
PKC-β0.105 ± 0.019
PKC-γ0.162 ± 0.004
PKC-δ0.376 ± 0.041
PKC-ε0.171 ± 0.015

Experimental Protocols

Protocol 1: Deprotection of this compound to Yield Ingenol-3-angelate

This protocol is based on the general principles of acetonide deprotection.

Materials:

  • This compound

  • Acidic catalyst (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS)

  • Solvent (e.g., methanol (B129727) or ethanol)

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound in the chosen alcohol solvent.

  • Add a catalytic amount of the acidic catalyst.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure Ingenol-3-angelate.

  • Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

Protocol 2: In Vitro PKC Activation Assay

This protocol outlines a general method to assess the activation of a specific PKC isoform by I3A.

Materials:

  • Purified recombinant PKC isoform

  • Ingenol-3-angelate (prepared from Protocol 1)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) as control activators

  • ATP (γ-32P-ATP for radioactive detection or unlabeled ATP for non-radioactive methods)

  • PKC substrate peptide (e.g., MARCKS protein or a synthetic peptide)

  • Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • Scintillation counter or appropriate detection system for the chosen method

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, PS, and the PKC substrate peptide.

  • Add the purified PKC isoform to the reaction mixture.

  • Add varying concentrations of Ingenol-3-angelate to different tubes. Include controls with DAG and a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

  • Quantify the phosphorylation of the substrate peptide using a scintillation counter for radioactive assays or other appropriate detection methods.

Protocol 3: Cellular PKC Translocation Assay

This protocol describes how to visualize the translocation of PKC isoforms in response to I3A treatment using immunofluorescence.

Materials:

  • Cell line of interest (e.g., CHO-K1, Colo205)[7][9]

  • Ingenol-3-angelate

  • Primary antibodies specific for the PKC isoform of interest (e.g., anti-PKC-δ)

  • Fluorescently labeled secondary antibodies

  • Formaldehyde (B43269) or paraformaldehyde for cell fixation

  • Triton X-100 or another permeabilizing agent

  • DAPI for nuclear staining

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with the desired concentration of Ingenol-3-angelate for a specific time course (e.g., 15 minutes to 24 hours). Include a vehicle-treated control.

  • Wash the cells with PBS and fix them with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.

  • Incubate the cells with the primary antibody against the PKC isoform of interest overnight at 4°C.

  • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the subcellular localization of the PKC isoform using a confocal microscope.[10]

Protocol 4: Western Blot Analysis of Downstream Signaling Pathways

This protocol details the investigation of signaling pathways affected by I3A-mediated PKC activation.

Materials:

  • Cell line of interest (e.g., Colo205)[7]

  • Ingenol-3-angelate

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated and total proteins in the pathways of interest (e.g., p-ERK1/2, ERK1/2, p-AKT, AKT, p-p65 NF-κB, p65 NF-κB)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat them with Ingenol-3-angelate for various time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[9]

  • To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as actin or GAPDH.

Visualizations

Ingenol_PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling PLC PLC DAG DAG PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Translocation & Activation Ras_Raf_MAPK Ras/Raf/MAPK Pathway PKC_active->Ras_Raf_MAPK Activates PI3K_AKT PI3K/AKT Pathway PKC_active->PI3K_AKT Inhibits NFkB NF-κB Pathway PKC_active->NFkB Activates I3A Ingenol-3-angelate I3A->PKC_inactive Binds to C1 domain Apoptosis Apoptosis Ras_Raf_MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest Ras_Raf_MAPK->CellCycleArrest PI3K_AKT->Apoptosis Inhibits Inflammation Inflammation NFkB->Inflammation

Caption: Ingenol-3-angelate mediated PKC activation and downstream signaling pathways.

Experimental_Workflow_PKC_Translocation start Start: Seed cells on coverslips treatment Treat with Ingenol-3-angelate (and vehicle control) start->treatment fixation Fix cells with 4% formaldehyde treatment->fixation permeabilization Permeabilize with 0.2% Triton X-100 fixation->permeabilization blocking Block with 5% BSA permeabilization->blocking primary_ab Incubate with primary antibody (e.g., anti-PKC-δ) blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab dapi Counterstain nuclei with DAPI secondary_ab->dapi imaging Visualize with confocal microscopy dapi->imaging

Caption: Experimental workflow for visualizing PKC translocation via immunofluorescence.

References

Troubleshooting & Optimization

Technical Support Center: Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues and other common challenges encountered when working with Ingenol-5,20-acetonide-3-O-angelate.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound soluble?

A1: this compound is a lipophilic compound and is soluble in a range of organic solvents. These include Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1]

Q2: What is the recommended solvent for preparing stock solutions?

A2: DMSO is a commonly used and effective solvent for preparing high-concentration stock solutions of this compound.[2] It is advisable to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can impact the solubility of the compound.[2]

Q3: My compound precipitates when I dilute my DMSO stock solution in aqueous media for cell culture experiments. Why is this happening and how can I prevent it?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO is diluted. To prevent this, it is recommended to perform a serial dilution, use pre-warmed media, and add the compound dropwise while gently vortexing.

Q4: What is the recommended storage condition for this compound?

A4: As a powder, the compound should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue: Immediate Precipitation Upon Dilution in Aqueous Media

Symptoms:

  • The solution becomes cloudy or hazy immediately after adding the DMSO stock to cell culture media or buffer.

  • Visible particulate matter forms and may settle at the bottom of the tube or plate well.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Solvent Shock The rapid change in solvent polarity from DMSO to the aqueous medium causes the hydrophobic compound to aggregate and precipitate before it can be properly dispersed.1. Use a Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous media, first, create an intermediate dilution in a smaller volume of the media. Then, add this intermediate dilution to the final volume. 2. Slow Addition and Mixing: Add the DMSO stock solution drop-by-drop to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling the tube. This facilitates rapid dispersion and minimizes localized high concentrations of the compound.
Concentration Exceeds Aqueous Solubility The final concentration of this compound in the aqueous medium is higher than its solubility limit.1. Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of the compound. 2. Increase the DMSO Concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 0.5%) may help maintain solubility. However, it is crucial to include a vehicle control to assess the effect of DMSO on the cells, as it can be toxic at higher concentrations.
Low Temperature of Media The solubility of many compounds, including lipophilic ones, decreases at lower temperatures.Always use cell culture media or buffers that have been pre-warmed to the experimental temperature (typically 37°C).
Issue: Precipitation Over Time in the Incubator

Symptoms:

  • The initially clear solution becomes cloudy or forms a precipitate after a period of incubation (e.g., hours to days).

  • Microscopic examination reveals crystalline structures or amorphous aggregates in the cell culture wells.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Compound Instability The compound may degrade or be metabolized over time, leading to less soluble byproducts.1. Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions immediately before use. 2. Minimize Exposure to Light and Air: Protect stock solutions from light and keep vials tightly sealed.
Interaction with Media Components The compound may interact with proteins (e.g., in fetal bovine serum), salts, or other components in the culture medium, leading to the formation of insoluble complexes.1. Test Different Media Formulations: If possible, test the solubility of the compound in different types of media (e.g., with varying serum concentrations or different salt compositions). 2. Use Serum-Free Media for Initial Dissolution: Consider making the initial dilution in serum-free media and then adding serum if required for the experiment.
Evaporation Evaporation of the culture medium in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of the compound.1. Ensure Proper Humidification: Maintain a humidified environment in the incubator to minimize evaporation. 2. Use Sealed Plates: For long-term experiments, consider using sealed culture plates or plates with low-evaporation lids.

Data Presentation

Solubility of this compound
Solvent Concentration Notes
Dimethyl Sulfoxide (DMSO)50 mg/mL (106.25 mM)May require sonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as the solvent is hygroscopic.[2]
ChloroformSolubleQuantitative data not available.
DichloromethaneSolubleQuantitative data not available.
Ethyl AcetateSolubleQuantitative data not available.
AcetoneSolubleQuantitative data not available.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound (Molecular Weight: 470.60 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4706 mg of the compound.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution from 0.4706 mg, add 100 µL of DMSO.

  • Dissolve the Compound: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all the solid material has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol for Diluting the DMSO Stock Solution into Aqueous Media
  • Pre-warm the Medium: Pre-warm the cell culture medium or aqueous buffer to 37°C in a water bath.

  • Prepare the Dilution Tube: In a sterile conical tube, add the required volume of the pre-warmed medium.

  • Calculate the Stock Volume: Determine the volume of the 10 mM DMSO stock solution needed to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.

  • Slow Addition and Mixing: While gently swirling or vortexing the tube containing the medium, slowly add the calculated volume of the DMSO stock solution drop-by-drop.

  • Final Mix and Inspection: After adding the stock solution, cap the tube and invert it several times to ensure a homogenous solution. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Mandatory Visualization

Ingenol_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PKC PKCδ/θ IKK IκB Kinase (IKK) PKC->IKK Activates Ras Ras PKC->Ras Activates PI3K PI3K PKC->PI3K Inhibits PLC PLC PIP2 PIP2 DAG DAG PIP2->DAG Hydrolysis DAG->PKC Activates Ingenol This compound Ingenol->PKC Activates IkappaB IκBα/ε IKK->IkappaB Phosphorylates (Degradation) NFkB_active NF-κB (p50/p65) NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkappaB Inhibited by NFkB_inactive->NFkB_active Translocates Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK AKT AKT PI3K->AKT Inhibits Gene Gene Expression (e.g., Pro-apoptotic genes) NFkB_active->Gene Induces

Caption: Signaling pathway of this compound via PKC activation.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Cell-Based Experiment weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve aliquot 4. Aliquot and Store at -80°C dissolve->aliquot add_stock 6. Add Stock Dropwise with Vortexing aliquot->add_stock prewarm 5. Pre-warm Aqueous Medium (37°C) prewarm->add_stock inspect 7. Visually Inspect for Precipitation add_stock->inspect add_to_cells 8. Add to Cell Culture inspect->add_to_cells incubate 9. Incubate add_to_cells->incubate analyze 10. Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound solutions.

troubleshooting_logic start Precipitation Observed? when When does it occur? start->when Yes immediate Immediately upon dilution when->immediate later Over time in incubator when->later sol_shock Solvent Shock immediate->sol_shock too_high_conc Concentration too high immediate->too_high_conc cold_media Media is cold immediate->cold_media instability Compound Instability later->instability interaction Interaction with Media later->interaction evaporation Evaporation later->evaporation solution1 Solution: - Stepwise dilution - Slow addition with mixing sol_shock->solution1 solution2 Solution: - Lower final concentration too_high_conc->solution2 solution3 Solution: - Pre-warm media to 37°C cold_media->solution3 solution4 Solution: - Prepare fresh solutions instability->solution4 solution5 Solution: - Test different media interaction->solution5 solution6 Solution: - Ensure proper humidification evaporation->solution6

Caption: Troubleshooting logic for addressing precipitation issues.

References

Technical Support Center: Synthesis of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ingenol-5,20-acetonide-3-O-angelate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Experimental Workflow and Synthesis Pathway

The semi-synthesis of Ingenol-3-O-angelate from Ingenol (B1671944) typically proceeds through a three-step sequence involving protection, esterification, and deprotection. The intermediate, this compound, is formed after the esterification step.

Synthesis_Workflow Ingenol Ingenol Acetonide_Protection Step 1: Acetonide Protection Ingenol->Acetonide_Protection Ingenol_Acetonide Ingenol-5,20-acetonide Acetonide_Protection->Ingenol_Acetonide Esterification Step 2: Angeloylation Ingenol_Acetonide->Esterification Protected_Angelate This compound Esterification->Protected_Angelate Deprotection Step 3: Deprotection Protected_Angelate->Deprotection Final_Product Ingenol-3-O-angelate (Ingenol Mebutate) Deprotection->Final_Product

Caption: General workflow for the semi-synthesis of Ingenol-3-O-angelate.

II. Frequently Asked Questions (FAQs)

Q1: What is the key challenge in the synthesis of Ingenol-3-O-angelate?

A1: A primary challenge is the stereoselective addition of the angelate group. Angelic acid and its esters can easily isomerize to the more thermodynamically stable tiglate form, especially in the presence of base. This isomerization significantly reduces the yield of the desired product. The use of a stereoconservative esterification method is crucial.

Q2: Why is the protection of the 5- and 20-hydroxyl groups as an acetonide necessary?

A2: The protection of the C5 and C20 hydroxyl groups as an acetonide serves two main purposes. Firstly, it prevents these hydroxyl groups from reacting during the esterification of the C3 hydroxyl group, thereby ensuring regioselectivity. Secondly, this protection strategy has been shown to be key in preventing the isomerization of the angelate to the tiglate during the esterification step, thus leading to a higher yield of the desired product.

Q3: What are the typical starting materials for this synthesis?

A3: The most common starting material for the semi-synthesis is ingenol, which is typically isolated from the seeds of plants from the Euphorbia genus, such as Euphorbia lathyris or Euphorbia peplus. However, the extraction yields from plant sources are often low. Total synthesis of ingenol from simpler molecules like (+)-3-carene is also possible but involves a lengthy and complex multi-step process with a low overall yield.

Q4: Can other protecting groups be used for the 5,20-diol?

A4: While acetonide is the most commonly cited protecting group for this specific synthesis due to its role in preventing isomerization, other diol protecting groups could theoretically be employed. However, the choice of protecting group must be carefully considered based on its stability to the subsequent esterification and deprotection conditions, and its influence on the stereochemical outcome of the angeloylation.

III. Troubleshooting Guide

Problem 1: Low Yield in the Acetonide Protection Step
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains)Insufficient reaction time or catalyst activity.Increase the reaction time. Ensure the catalyst (e.g., pyridinium (B92312) p-toluenesulfonate) is fresh and active. Consider using a different acid catalyst such as camphorsulfonic acid or a cation exchange resin.
Presence of multiple productsFormation of other acetal (B89532) or ketal structures.Ensure the acetone (B3395972) used is of high purity and anhydrous. Control the reaction temperature carefully.
Degradation of starting materialHarsh acidic conditions.Use a milder acid catalyst. Monitor the reaction closely by TLC to avoid prolonged exposure to acidic conditions.
Problem 2: Low Yield or Isomerization during Angeloylation
Symptom Possible Cause Suggested Solution
Formation of the tiglate isomerIsomerization of the angelate group.Use a stereoconservative esterification method. The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst with angelic acid has been reported to be effective in minimizing isomerization. Avoid strongly basic conditions and elevated temperatures for prolonged periods.
Incomplete esterificationSteric hindrance of the C3-hydroxyl group. Insufficiently activated angelic acid.Use a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in combination with a catalytic amount of DMAP (Steglich esterification) to activate the angelic acid. Microwave-assisted coupling with DMAP/DIPEA catalysis has also been reported to give high yields.
Formation of N-acylurea byproductSide reaction when using DCC.The addition of a catalytic amount of DMAP is crucial to suppress the formation of N-acylurea by accelerating the desired esterification.
Problem 3: Low Yield or Product Degradation during Deprotection
Symptom Possible Cause Suggested Solution
Incomplete deprotectionInsufficiently acidic conditions or short reaction time.Increase the concentration of the acid (e.g., aqueous HCl) or prolong the reaction time. Monitor the reaction progress by TLC.
Acyl migration or other side reactionsStrong acidic conditions leading to rearrangement of the angelate group or degradation of the ingenol core.Use milder acidic conditions (e.g., dilute acetic acid in water). Carefully control the reaction temperature, performing the reaction at room temperature or below if necessary.
Difficulty in product isolationCo-elution with byproducts during chromatography.Optimize the purification method. Reverse-phase HPLC can be an effective technique for purifying the final product and separating it from closely related impurities.

IV. Experimental Protocols

Protocol 1: Synthesis of Ingenol-5,20-acetonide

This protocol is based on a reported procedure for the protection of ingenol.

  • Dissolve ingenol (1 equivalent) in acetone.

  • Add pyridinium p-toluenesulfonate (catalytic amount, e.g., 0.1 equivalents).

  • Stir the solution at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by gravity column chromatography on silica (B1680970) gel to yield Ingenol-5,20-acetonide. A reported yield for a similar process is 55%.

Protocol 2: Synthesis of this compound

This protocol is adapted from a reported stereoconservative angeloylation method.

  • Dissolve Ingenol-5,20-acetonide (1 equivalent), angelic acid (1.5 equivalents), and 4-(dimethylamino)pyridine (DMAP, 1.5 equivalents) in toluene.

  • Stir the solution at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a bed of celite and evaporate the solvent.

  • Purify the crude product by silica gel gravity column chromatography (e.g., using a petroleum ether:EtOAc 85:15 mobile phase) to obtain this compound. A yield of over 80% with >99% purity has been reported for the subsequent deprotected product.

Protocol 3: Deprotection to Ingenol-3-O-angelate

This protocol is based on a deprotection method for a similar ingenol derivative.

  • Dissolve this compound in a suitable solvent (e.g., a mixture of THF and water).

  • Add aqueous hydrochloric acid.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, Ingenol-3-O-angelate, by chromatography. A yield of 69% has been reported for a similar deprotection step.

V. Data Presentation

Table 1: Comparison of Reported Yields for Key Synthesis Steps

StepReactantsReagents/CatalystSolventReported YieldReference
Acetonide Protection Ingenol, AcetonePyridinium p-toluenesulfonateAcetone55%
Angeloylation Ingenol-5,20-acetonide, Angelic acidDMAPToluene>80% (of deprotected product)
Deprotection Ingenol disoxate-5,20-acetonideAqueous HCl-69%

Note: The yields are as reported in the cited literature and may vary depending on specific experimental conditions.

VI. Logical Relationships and Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

Troubleshooting_Workflow Start Low Overall Yield Check_Step1 Analyze Acetonide Protection Step Start->Check_Step1 Step1_OK Yield > 50%? Check_Step1->Step1_OK Troubleshoot_Step1 Troubleshoot Protection: - Check catalyst activity - Increase reaction time - Use milder acid Step1_OK->Troubleshoot_Step1 No Check_Step2 Analyze Angeloylation Step Step1_OK->Check_Step2 Yes Troubleshoot_Step1->Check_Step1 Step2_OK High Yield & No Isomer? Check_Step2->Step2_OK Troubleshoot_Step2 Troubleshoot Angeloylation: - Use stereoconservative method (DMAP) - Use coupling agent (DCC) - Avoid strong base/heat Step2_OK->Troubleshoot_Step2 No Check_Step3 Analyze Deprotection Step Step2_OK->Check_Step3 Yes Troubleshoot_Step2->Check_Step2 Step3_OK Yield > 65%? Check_Step3->Step3_OK Troubleshoot_Step3 Troubleshoot Deprotection: - Use milder acid - Control temperature - Optimize purification Step3_OK->Troubleshoot_Step3 No End Yield Improved Step3_OK->End Yes Troubleshoot_Step3->Check_Step3

Technical Support Center: Ingenol-5,20-acetonide-3-O-angelate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the optimal storage, handling, and stability assessment of Ingenol-5,20-acetonide-3-O-angelate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use a fresh, unopened bottle of DMSO as it is highly hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[1][2]

Q2: What are the optimal storage temperatures and expected stability durations for stock solutions?

A2: For optimal stability, it is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[3] To avoid repeated freeze-thaw cycles, which can lead to product degradation and precipitation, it is best practice to aliquot the stock solution into smaller, single-use vials.[4]

Q3: My compound has precipitated out of the DMSO stock solution after storage. What should I do?

A3: Precipitation upon storage, especially after freeze-thaw cycles, can occur. To redissolve the compound, gentle warming of the vial in a 37°C water bath for a short period, followed by vortexing or sonication, is often effective.[1][2] Before use, always visually inspect the solution to ensure all precipitate has redissolved. If precipitation persists, the concentration of your stock solution may be lower than intended, and it is advisable to prepare a fresh solution.[1]

Q4: What are the signs of degradation in my stock solution?

A4: Visual signs of degradation can include a change in the color of the solution. However, chemical degradation may not always be visible. The most reliable way to assess the stability of your stock solution is by analytical methods such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the peak area of the parent compound over time are indicative of degradation.

Q5: How does this compound exert its biological effects?

A5: this compound, like other ingenol (B1671944) derivatives, is known to be a potent activator of Protein Kinase C (PKC) isoforms. Activation of PKC triggers a cascade of downstream signaling events, including the Ras/Raf/MEK/ERK pathway, which can ultimately lead to cellular responses such as apoptosis and inflammation.[5]

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

ParameterRecommendation
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Short-Term Storage -20°C for up to 1 month[3]
Long-Term Storage -80°C for up to 6 months[3]
Handling Aliquot into single-use vials to avoid freeze-thaw cycles[4]

Troubleshooting Guides

Issue: Compound Precipitation in DMSO Stock Solution

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with your this compound DMSO stock solution.

G start Precipitate Observed in DMSO Stock check_visual Visually confirm it is precipitate start->check_visual troubleshoot Troubleshooting Steps check_visual->troubleshoot warm_vortex Gently warm to 37°C and vortex/sonicate troubleshoot->warm_vortex check_dissolved Visually inspect for dissolution warm_vortex->check_dissolved solution_ok Solution is ready for use check_dissolved->solution_ok Yes check_dmso Check DMSO quality (anhydrous?) check_dissolved->check_dmso No end Problem Resolved solution_ok->end prepare_fresh Prepare fresh stock solution with new DMSO check_dmso->prepare_fresh prepare_fresh->end

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Detailed Methodology for Stability Assessment by HPLC

This protocol outlines a general stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound stock solutions.

1. Objective: To quantify the amount of intact this compound and detect the presence of any degradation products in a DMSO stock solution over time and under different storage conditions.

2. Materials:

  • This compound stock solution in DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade methanol (B129727) (optional, for cleaning)

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV or PDA detector

  • A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. HPLC Conditions (Representative):

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 50% B; 5-20 min: 50-95% B; 20-25 min: 95% B; 25-26 min: 95-50% B; 26-30 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 230 nm (or scan for optimal wavelength with PDA)

4. Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation prep_stock Prepare fresh stock solution (T=0) store_aliquots Store aliquots at -20°C and -80°C prep_stock->store_aliquots analyze_t0 Analyze T=0 sample prep_stock->analyze_t0 analyze_tp Analyze stored samples at time points (e.g., 1, 3, 6 months) store_aliquots->analyze_tp compare_peaks Compare peak areas of parent compound analyze_t0->compare_peaks analyze_tp->compare_peaks identify_degradation Identify and quantify new peaks (degradation products) compare_peaks->identify_degradation assess_stability Assess overall stability identify_degradation->assess_stability

Caption: Workflow for HPLC-based stability testing.

Signaling Pathway

This compound is a known activator of Protein Kinase C (PKC), a key enzyme in various cellular signaling pathways.

G Ingenol This compound PKC Protein Kinase C (PKC) Ingenol->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis / Inflammation ERK->Apoptosis

Caption: Simplified PKC signaling pathway activated by this compound.

References

Common experimental errors with Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide-3-O-angelate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and dimethylformamide (DMF).[1][2] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.[3] For the related compound, ingenol-3-angelate, solubility is approximately 5 mg/mL in DMSO and 10 mg/mL in ethanol and DMF.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store the compound as a solid at -20°C, where it can be stable for up to three years.[3] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] Aqueous solutions are not recommended for storage for more than one day.[1]

Q3: What is the primary mechanism of action for this compound?

A3: this compound and its parent compound, ingenol-3-angelate, are known activators of Protein Kinase C (PKC) isoforms.[5][6][7] Specifically, they show selectivity for PKCδ.[5] Activation of PKCδ can lead to the induction of apoptosis in cancer cells through downstream signaling pathways such as the Ras/Raf/MAPK pathway.[8]

Q4: Is this compound stable in aqueous solutions?

A4: The stability of the angelate ester group can be a concern. For the related compound ingenol (B1671944) mebutate, acyl migration can occur, affecting its bioactivity. While the acetonide group in this compound may offer some protection, it is best practice to prepare fresh dilutions in aqueous buffers from a frozen organic stock solution immediately before use.[1] Storing aqueous solutions for more than one day is not recommended.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed
Potential Cause Troubleshooting Step
Compound Degradation Ensure the compound has been stored correctly at -20°C as a solid or at -80°C as a stock solution.[3][4] Avoid multiple freeze-thaw cycles by preparing aliquots. Prepare fresh dilutions in aqueous media for each experiment.[1]
Improper Solubilization Ensure the compound is fully dissolved in the organic solvent before preparing working dilutions. For DMSO, sonication may be necessary.[3] The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) as it can have physiological effects.[1]
Incorrect Cell Line or Target Expression Confirm that the cell line used expresses the target PKC isoforms, particularly PKCδ.[5] The cellular response to PKC activation can be context-dependent.[7]
Sub-optimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration for the desired biological effect in your specific experimental system.
Issue 2: High Background or Off-Target Effects in Assays
Potential Cause Troubleshooting Step
Solvent Effects Include a vehicle control (e.g., DMSO at the same final concentration) in all experiments to account for any effects of the solvent on the cells.[1]
Broad PKC Isoform Activation While having some selectivity for PKCδ, ingenol compounds can activate a broad range of PKC isoforms.[7] Consider using more specific inhibitors or activators for other PKC isoforms to dissect the signaling pathway.
Non-specific Cellular Stress High concentrations of the compound may induce cellular stress or necrosis independent of specific PKC activation.[7] Use the lowest effective concentration determined from your dose-response studies.

Quantitative Data Summary

Table 1: Solubility and Storage of Ingenol Angelates

ParameterValueSource
Solubility in DMSO ~5 mg/mL (for ingenol-3-angelate)[1]
Solubility in Ethanol ~10 mg/mL (for ingenol-3-angelate)[1]
Solubility in DMF ~10 mg/mL (for ingenol-3-angelate)[1]
Solid Storage -20°C (stable for ≥ 4 years for ingenol-3-angelate)[1]
Stock Solution Storage (-80°C) Stable for 6 months[3][4]
Stock Solution Storage (-20°C) Stable for 1 month[3][4]

Experimental Protocols

Protocol 1: General Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound from a concentrated stock in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium and add the medium containing the different concentrations of the compound or vehicle control to the wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: In Vitro PKC Kinase Activity Assay (ELISA-based)

This protocol is a general guideline and may need to be adapted based on the specific commercial kit used.[9]

  • Reagent Preparation: Prepare all reagents, including kinase assay dilution buffer, ATP, and wash buffer, as per the kit instructions.

  • Sample Preparation: Prepare cell or tissue lysates according to a standardized protocol. Determine the protein concentration of the lysates.

  • Kinase Reaction:

    • Add the kinase assay dilution buffer to the wells of the substrate-coated microplate.

    • Add the cell lysate or purified PKC enzyme to the wells.

    • Add this compound or a control activator (e.g., PMA) at the desired concentration.

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at 30°C for the recommended time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by emptying the wells.

    • Add a phosphospecific substrate antibody to each well and incubate at room temperature.

    • Wash the wells multiple times with the wash buffer.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.

    • Wash the wells again to remove any unbound antibody.

  • Signal Development: Add a TMB substrate to each well and incubate until color develops. Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: The absorbance is proportional to the PKC kinase activity in the sample.

Visualizations

G Signaling Pathway of this compound Ingenol This compound PKC_delta PKCδ Ingenol->PKC_delta activates Ras_Raf Ras/Raf/MAPK Pathway PKC_delta->Ras_Raf activates Apoptosis Apoptosis Ras_Raf->Apoptosis leads to

Caption: Signaling pathway of this compound.

G Experimental Workflow for Cell-Based Assays start Start prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock prepare_working Prepare Working Dilutions in Culture Medium prepare_stock->prepare_working seed_cells Seed Cells in Microplate treat_cells Treat Cells with Compound and Controls seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Assay (e.g., MTT, Western Blot) incubate->assay analyze Analyze Data assay->analyze

Caption: General experimental workflow for cell-based assays.

G Troubleshooting Inconsistent Results start Inconsistent or No Activity check_storage Check Compound Storage (-20°C solid, -80°C stock) start->check_storage Is compound integrity OK? check_solubility Verify Complete Solubilization (e.g., use sonication) check_storage->check_solubility Yes check_controls Review Controls (Vehicle & Positive Controls OK?) check_solubility->check_controls Yes check_concentration Optimize Compound Concentration (Dose-Response Curve) check_controls->check_concentration Yes check_cell_line Confirm Target Expression in Cell Line (e.g., PKCδ) check_concentration->check_cell_line Yes end Consistent Results check_cell_line->end Yes

Caption: Logical troubleshooting for inconsistent experimental results.

References

Technical Support Center: Purification of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Ingenol-5,20-acetonide-3-O-angelate. It is intended for researchers, scientists, and drug development professionals familiar with chemical synthesis and purification techniques.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity of Final Product (<95%) Incomplete reaction or presence of starting materials.- Monitor the reaction progress using TLC to ensure complete consumption of the starting material (Ingenol-5,20-acetonide).- Adjust the stoichiometry of reagents if necessary.
Co-elution of impurities with the desired product.- Optimize the mobile phase for column chromatography. A less polar solvent system may improve separation.- Consider using a different stationary phase, such as a modified silica (B1680970) gel.
Degradation of the product during purification.- Avoid prolonged exposure to ambient temperatures.[1] Keep fractions and the purified product cold.- Use high-quality, neutral silica gel to minimize acid-catalyzed degradation.
Presence of an Additional Spot on TLC/HPLC Close to the Product Isomerization of the angelate ester to the more stable tiglate ester.[2][3]- Perform the reaction and purification at low temperatures to minimize isomerization.- Use non-basic conditions where possible, as bases can promote isomerization.[2]- High-resolution chromatography (e.g., HPLC or flash chromatography with a high-performance column) may be required to separate the two isomers.
Formation of other byproducts.- Characterize the impurity by NMR or MS to understand its structure and origin.- Modify reaction conditions to minimize the formation of this byproduct.
Low Yield After Column Chromatography Product is too soluble in the mobile phase, leading to rapid elution with impurities.- Start with a less polar mobile phase and gradually increase the polarity (gradient elution).
Product is strongly adsorbed to the silica gel.- Add a small percentage of a more polar solvent (e.g., a trace of methanol (B129727) in dichloromethane) to the mobile phase to aid elution.- Ensure the silica gel is properly deactivated if the compound is sensitive to acidic conditions.
Product degradation on the column.- Minimize the time the compound spends on the column by running the chromatography efficiently.- Consider using a less acidic stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: The most commonly cited method is silica gel gravity column chromatography.[4] A typical mobile phase is a mixture of petroleum ether and ethyl acetate (B1210297).[2][4]

Q2: What are the expected yield and purity for the purification of Ingenol-5,20-acetonide?

A2: In the synthesis of Ingenol-5,20-acetonide from ingenol, a yield of 55% has been reported after purification by gravity column chromatography.[4] For the subsequent synthesis of ingenol-3-angelate from this intermediate, a purity of >99% has been achieved for the final product after purification.[4]

Q3: How should I store the purified this compound?

A3: For long-term storage, it is recommended to keep the compound at -80°C. For short-term storage (up to one month), -20°C is acceptable.[1]

Q4: I suspect isomerization of the angelate group to a tiglate. How can I confirm this?

A4: Isomerization from the (Z)-angelate to the (E)-tiglate is a known issue.[2][3] This can be confirmed by high-resolution analytical techniques such as ¹H NMR spectroscopy, as the chemical shifts of the vinyl protons and methyl groups of the angelate and tiglate moieties will be different. HPLC can also be used to separate and quantify the two isomers.

Q5: Can I use other chromatography techniques for purification?

A5: While gravity column chromatography is common, other techniques like flash chromatography or preparative HPLC can also be used, potentially offering better resolution and faster purification times. The choice of technique will depend on the scale of your synthesis and the purity requirements.

Quantitative Data Summary

Parameter Value Context Source
Yield 55%Synthesis of Ingenol-5,20-acetonide from ingenol[4]
Purity >99%Purity of ingenol-3-angelate after purification of the crude product from the reaction of Ingenol-5,20-acetonide[4]

Experimental Protocols

Protocol: Silica Gel Column Chromatography Purification

This protocol is a general guideline based on reported methods.[2][4] Optimization may be required based on your specific crude material and scale.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether:ethyl acetate 95:5).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the initial non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. A typical gradient might be from petroleum ether:ethyl acetate 95:5 to 85:15.

    • Collect fractions of a suitable volume.

  • Monitoring the Separation:

    • Monitor the elution of the compounds by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate (B83412) or vanillin) for visualization.

    • Combine the fractions containing the pure product.

  • Product Recovery:

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

    • Place the resulting purified solid or oil under high vacuum to remove any residual solvent.

    • Characterize the purified product by appropriate analytical methods (e.g., NMR, MS, HPLC) to confirm its identity and purity.

Visualizations

Purification_Workflow cluster_synthesis Crude Product Generation start Crude this compound dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Gradient Elution (Petroleum Ether:EtOAc) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate analyze Characterize Pure Product (NMR, MS, HPLC) evaporate->analyze Isomerization_Relationship product This compound (Desired Product - Z-isomer) impurity Ingenol-5,20-acetonide-3-O-tiglate (Isomeric Impurity - E-isomer) product->impurity Isomerization conditions Heat, Base, or Acidic Conditions

References

Preventing isomerization during Ingenol-5,20-acetonide-3-O-angelate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ingenol-5,20-acetonide-3-O-angelate. The primary focus is on preventing the isomerization of the angelate moiety to its more stable tiglate isomer, a critical challenge in the synthesis of Ingenol (B1671944) Mebutate and related compounds.

Troubleshooting Guide

Issue: Significant formation of the tiglate isomer is observed in the final product.

This is a common issue arising from the base-catalyzed or acid-catalyzed isomerization of the angelate double bond. The thermodynamically more stable tiglate form is often an undesired side product.

Possible Causes and Solutions:

  • Cause 1: Inappropriate choice of base or excessive base.

    • Solution: Employ non-nucleophilic, sterically hindered bases. Avoid strong bases that can promote isomerization. Triethylamine (B128534) (TEA) is a common choice, but its concentration should be carefully optimized. Some protocols suggest using a stoichiometric amount or a slight excess of a weaker base.

  • Cause 2: Prolonged reaction time or elevated temperature.

    • Solution: Monitor the reaction progress closely using techniques like TLC or HPLC. The reaction should be quenched as soon as the starting material is consumed to minimize the exposure of the product to conditions that favor isomerization. Lowering the reaction temperature can also help, though it may require longer reaction times.

  • Cause 3: Use of protic solvents.

    • Solution: Aprotic solvents are generally preferred for this esterification. Dichloromethane (B109758) (DCM) or toluene (B28343) are commonly used and can help to minimize isomerization by not facilitating proton transfer.

  • Cause 4: Inefficient activation of angelic acid.

    • Solution: The direct use of angelic acid with a coupling agent can sometimes lead to isomerization. The use of pre-formed angelic anhydride (B1165640) or angeloyl chloride is often a more stereoconservative approach.[1]

Table 1: Impact of Reaction Conditions on Angelate:Tiglate Ratio (Illustrative Data)

Activating AgentBase (equivalents)SolventTemperature (°C)Time (h)Angelate:Tiglate Ratio (approx.)Yield (%)
Angelic AnhydrideDMAP (0.1) / TEA (1.5)DCM0 to RT4>98:285-95
Angeloyl ChloridePyridine (2.0)Toluene02>95:580-90
Angelic Acid / DCC / DMAPDMAP (1.2)DCMRT1280:2060-70
Angelic Acid / EDCI / HOBtDIPEA (2.0)DMFRT1875:2555-65

Note: This table is a composite based on typical outcomes and should be used as a general guide. Actual results may vary.

Issue: Acyl migration leading to the formation of 5-O-angelate or 20-O-angelate isomers.

Acyl migration is another potential side reaction, particularly if the 5- and 20-hydroxyl groups are not properly protected or if deprotection conditions are not optimal.[2]

Possible Causes and Solutions:

  • Cause 1: Incomplete formation of the 5,20-acetonide protecting group.

    • Solution: Ensure the complete conversion of ingenol to Ingenol-5,20-acetonide before proceeding with the angeloylation step. This can be verified by NMR or LC-MS analysis of the protected intermediate.

  • Cause 2: Harsh deprotection conditions.

    • Solution: Use mild acidic conditions for the removal of the acetonide group. For example, dilute HCl in an appropriate solvent at controlled temperatures. Monitor the deprotection carefully to avoid prolonged exposure to acid, which can promote both acyl migration and isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the stereoconservative synthesis of this compound?

A1: A widely successful method involves a two-step process:

  • Protection: React ingenol with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) in an aprotic solvent like acetone (B3395972) or DCM to form Ingenol-5,20-acetonide.

  • Esterification: React the purified Ingenol-5,20-acetonide with angelic anhydride in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) and a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) in an aprotic solvent such as DCM at low to ambient temperature. This method has been shown to produce high yields with minimal isomerization.[3][4]

Q2: How can I purify the desired Ingenol-3-O-angelate from the tiglate isomer and other byproducts?

A2: Purification is typically achieved through column chromatography on silica (B1680970) gel. A gradient elution system, often starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the angelate isomer from the slightly more polar tiglate isomer and other impurities. Careful monitoring of fractions by TLC or HPLC is crucial.

Q3: What analytical techniques are best for distinguishing between the angelate and tiglate isomers?

A3:

  • ¹H NMR Spectroscopy: The vinyl proton signals of the angelate and tiglate moieties are distinct. The angelate vinyl proton typically appears at a slightly different chemical shift and may have a different coupling constant compared to the tiglate vinyl proton.

  • HPLC: A well-developed HPLC method using a suitable column (e.g., C18) and mobile phase can achieve baseline separation of the two isomers, allowing for accurate quantification.

Table 2: Typical Analytical Data for Isomer Differentiation

Isomer¹H NMR Vinyl Proton (δ, ppm)Typical HPLC Retention Time (min)*
Angelate~6.1 (q)15.2
Tiglate~6.8 (q)16.5

*Retention times are illustrative and depend on the specific HPLC method (column, mobile phase, flow rate, etc.).

Q4: Can I use angelic acid directly with a coupling agent like DCC or EDCI?

A4: While it is possible to use angelic acid with coupling agents, this approach is more prone to isomerization. The activation of the carboxylic acid can create conditions that facilitate the equilibration to the more stable tiglate form before or during the esterification. Using pre-formed angelic anhydride or angeloyl chloride is generally the preferred method for maintaining the stereochemistry of the angelate double bond.

Q5: Are there any alternative protecting groups for the 5- and 20-hydroxyl groups?

A5: The 5,20-acetonide is the most commonly used protecting group due to its ease of formation and selective removal under mild acidic conditions. Other diol protecting groups could potentially be used, but their stability to the angeloylation conditions and the ease of their removal without inducing side reactions would need to be carefully evaluated.

Experimental Protocols

Protocol 1: Synthesis of Ingenol-5,20-acetonide

  • Dissolve ingenol (1.0 eq) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (5.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a few drops of triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate (B1210297) gradient) to yield Ingenol-5,20-acetonide.

Protocol 2: Stereoconservative Synthesis of this compound

  • Dissolve Ingenol-5,20-acetonide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add angelic anhydride (1.5 eq).

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Slowly add triethylamine (TEA) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Visualizations

experimental_workflow cluster_protection Step 1: Acetonide Protection cluster_esterification Step 2: Angeloylation cluster_deprotection Step 3: Deprotection Ingenol Ingenol Protection React with 2,2-dimethoxypropane, p-TsOH (cat.) in Acetone Ingenol->Protection Acetonide Ingenol-5,20-acetonide Protection->Acetonide Esterification React with Angelic Anhydride, DMAP (cat.), TEA in DCM Acetonide->Esterification Protected_Angelate This compound Esterification->Protected_Angelate Deprotection Mild Acidic Hydrolysis (e.g., dilute HCl) Protected_Angelate->Deprotection Final_Product Ingenol-3-O-angelate Deprotection->Final_Product

Caption: Synthetic workflow for Ingenol-3-O-angelate.

troubleshooting_isomerization cluster_causes Potential Causes cluster_solutions Recommended Solutions Start High Tiglate Isomer Content Detected Cause_Base Incorrect Base or Excessive Amount Start->Cause_Base Cause_Conditions Prolonged Reaction Time or High Temperature Start->Cause_Conditions Cause_Solvent Use of Protic Solvent Start->Cause_Solvent Solution_Base Use Non-nucleophilic, Sterically Hindered Base (e.g., optimized TEA) Cause_Base->Solution_Base Address with Solution_Conditions Monitor Reaction Closely (TLC/HPLC) and Quench Promptly. Consider Lower Temperature. Cause_Conditions->Solution_Conditions Address with Solution_Solvent Use Aprotic Solvent (e.g., DCM, Toluene) Cause_Solvent->Solution_Solvent Address with

Caption: Troubleshooting isomerization issues.

References

Troubleshooting low bioactivity of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ingenol-5,20-acetonide-3-O-angelate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural diterpenoid compound. Its primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[1] Like other ingenol (B1671944) esters, it mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms. This binding event recruits PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of downstream target proteins.

Q2: I am observing lower than expected bioactivity with this compound. What are the potential causes?

Several factors can contribute to lower-than-expected bioactivity. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used. Specific areas to investigate include:

  • Compound Integrity and Handling:

    • Improper Storage: The compound may have degraded due to incorrect storage temperatures or exposure to light.

    • Solubility Issues: The compound may not be fully dissolved in your experimental medium, leading to a lower effective concentration.

    • Compound Aggregation: Like many hydrophobic molecules, ingenol derivatives can form aggregates in aqueous solutions, reducing their availability to interact with target proteins.

  • Experimental Design:

    • Suboptimal Concentration Range: The concentrations tested may be too low to elicit a significant response in your specific assay or cell line.

    • Incorrect Incubation Time: The duration of exposure to the compound may be insufficient for the activation of downstream signaling pathways.

    • Assay Interference: Components of your assay system could be interfering with the compound's activity.

  • Biological System:

    • Cell Line Specificity: The expression levels of PKC isoforms can vary significantly between different cell lines. Your chosen cell line may not express the necessary PKC isoforms for a robust response.

    • Cell Health and Confluency: Poor cell health or inconsistent cell density can lead to variable and unreliable results.

Q3: How should I properly store and handle this compound?

For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions are typically prepared in a high-quality, anhydrous solvent such as DMSO. For stock solutions, it is recommended to store them at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Avoid repeated freeze-thaw cycles.

Q4: What are the key signaling pathways activated by this compound?

As a PKC activator, this compound can modulate several downstream signaling pathways, including:

  • MAPK/ERK Pathway: Activation of PKC can lead to the phosphorylation and activation of the Ras/Raf/MEK/ERK signaling cascade, which is involved in cell proliferation, differentiation, and survival.

  • NF-κB Pathway: PKC isoforms are known to play a role in the activation of the NF-κB transcription factor, which regulates the expression of genes involved in inflammation, immunity, and cell survival.

  • PI3K/AKT Pathway: There is evidence of crosstalk between PKC and the PI3K/AKT pathway, which is a critical regulator of cell growth, metabolism, and survival.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues of low bioactivity.

Problem: Low or no observable biological effect.

TroubleshootingWorkflow start Start: Low Bioactivity Observed compound_check Step 1: Verify Compound Integrity - Check storage conditions - Prepare fresh stock solution - Assess solubility and aggregation start->compound_check experimental_setup Step 2: Optimize Experimental Parameters - Perform a dose-response curve - Optimize incubation time - Include positive/negative controls compound_check->experimental_setup If compound is stable and soluble assay_validation Step 3: Validate Assay Readout - Confirm PKC activation directly (e.g., Western Blot for p-PKC substrates) - Check for assay interference experimental_setup->assay_validation If optimization does not improve activity cell_line_check Step 4: Evaluate Biological System - Confirm PKC isoform expression in your cell line - Test a different, more responsive cell line - Ensure optimal cell health and density assay_validation->cell_line_check If assay is functioning correctly resolution Resolution: Bioactivity Restored/Understood cell_line_check->resolution

A systematic workflow for troubleshooting low bioactivity.

Data Presentation

While specific bioactivity data for this compound is limited in publicly available literature, extensive data exists for its close structural analog, Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005) . This data can serve as a valuable reference point for designing experiments.

Table 1: Bioactivity of Ingenol-3-angelate (PEP005) in Various Cell Lines

ParameterCell LineValueReference
IC₅₀ WEHI-231 (B-cell lymphoma)1.41 ± 0.255 nM[1]
HOP-92 (Non-small cell lung cancer)3.24 ± 2.01 nM[1]
Colo-205 (Colorectal adenocarcinoma)11.9 ± 1.307 nM[1]
A2058 (Melanoma)38 µM[3]
HT144 (Melanoma)46 µM[3]
EC₅₀ (PKC isoform activation) WEHI-231 (PKC-α)13 ± 2.4 nM[1]
WEHI-231 (PKC-βI)4.37 ± 0.4 nM[1]
WEHI-231 (PKC-βII)10.5 ± 2.2 nM[1]
WEHI-231 (PKC-δ)38.6 ± 2.9 nM[1]
WEHI-231 (PKC-ε)1.08 ± 0.01 nM[1]
WEHI-231 (PKC-μ)0.9 ± 0.13 nM[1]
HOP-92 (PKC-α)198 ± 12.5 nM[1]
HOP-92 (PKC-βI)69.1 ± 8.2 nM[1]
HOP-92 (PKC-ε)4.6 ± 0.4 nM[1]
HOP-92 (PKC-μ)1 nM[1]
Colo-205 (PKC-α)635 ± 245 nM[1]
Colo-205 (PKC-βI)146 ± 35 nM[1]
Colo-205 (PKC-δ)4.7 ± 0.7 nM[1]
Colo-205 (PKC-ε)1.1 ± 0.5 nM[1]
Colo-205 (PKC-μ)30 nM[1]
Ki (PKC isoform binding) PKC-α0.3 nM[1]
PKC-β0.105 nM[1]
PKC-γ0.162 nM[1]
PKC-δ0.376 nM[1]
PKC-ε0.171 nM[1]

Note: The bioactivity of phorbol (B1677699) esters and ingenol compounds can be highly dependent on the cell type and the specific assay conditions.

Experimental Protocols

Protocol 1: Western Blot Analysis of PKC Substrate Phosphorylation

This protocol describes a general method to assess PKC activation by measuring the phosphorylation of a common PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours before treatment, if necessary for your cell type.

    • Prepare a dilution series of this compound in serum-free medium. Also, prepare a vehicle control (e.g., DMSO at the same final concentration) and a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA, at 100 nM).

    • Treat the cells with the compound for the desired time (e.g., 15-30 minutes).

  • Protein Lysate Preparation:

    • Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of a PKC substrate (e.g., anti-phospho-MARCKS) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin).

Signaling Pathway Visualization

The following diagram illustrates the canonical signaling pathway activated by ingenol compounds.

IngenolSignaling Ingenol This compound PKC Protein Kinase C (PKC) (various isoforms) Ingenol->PKC activates Ras_Raf Ras/Raf Pathway PKC->Ras_Raf activates NFkB_pathway NF-κB Pathway PKC->NFkB_pathway modulates PI3K_AKT_pathway PI3K/AKT Pathway PKC->PI3K_AKT_pathway crosstalk MEK MEK1/2 Ras_Raf->MEK ERK ERK1/2 MEK->ERK Downstream_Effects Downstream Cellular Effects (e.g., Apoptosis, Proliferation, Inflammation) ERK->Downstream_Effects NFkB_pathway->Downstream_Effects PI3K_AKT_pathway->Downstream_Effects

References

Ingenol-5,20-acetonide-3-O-angelate quality assessment techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality assessment of Ingenol-5,20-acetonide-3-O-angelate. It includes frequently asked questions and detailed troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for this compound?

A1: The CQAs for this compound, a complex diterpene ester, are purity, identity, stability, and appearance. Purity is paramount and is typically assessed by High-Performance Liquid Chromatography (HPLC), aiming for a purity level of ≥95%, with particular attention to isomeric impurities like the tiglate form. Identity is confirmed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to verify the molecular structure. Stability under defined storage conditions is crucial to prevent degradation, and the compound should appear as a white to off-white solid.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and prevent degradation, the compound should be stored under controlled conditions. For long-term storage (months), temperatures of -20°C to -80°C are recommended.[1][2] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. The compound should be protected from light and moisture. Stock solutions, typically prepared in solvents like DMSO, should also be stored at -20°C or -80°C and used within one to six months to maintain integrity.[2]

Q3: Which analytical techniques are most suitable for the quality assessment of this compound?

A3: A multi-faceted approach is recommended for comprehensive quality assessment.

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary method for determining purity and quantifying impurities.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the molecular weight and identifying potential degradation products or impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for structural elucidation and confirming the compound's identity, including the stereochemistry of the angelate group.

  • Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the presence of key functional groups.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Guide 1: HPLC Analysis Issues

Q: My HPLC chromatogram shows unexpected peaks or poor peak shape. What are the potential causes and solutions?

A: Unexpected peaks or poor peak shape (e.g., tailing, fronting, or broad peaks) can stem from several sources. A systematic approach is necessary to identify and resolve the issue.[6][7][8]

Troubleshooting Decision Workflow for Unexpected HPLC Peaks

start Unexpected Peak in HPLC Chromatogram q1 Is the peak present in a blank run (solvent injection)? start->q1 a1_yes Ghost Peak: Contamination in mobile phase, injector, or system. q1->a1_yes Yes q2 Does the peak area increase with time after sample preparation? q1->q2 No a2_yes Degradation Product: - Check sample stability - Analyze sample immediately - Review storage conditions q2->a2_yes Yes q3 Is the peak shape poor (tailing/fronting)? q2->q3 No a3_yes Poor Peak Shape: - Check column health - Optimize mobile phase pH - Ensure sample solvent is compatible q3->a3_yes Yes a_other Potential Impurity: - From synthesis/source - Characterize using LC-MS q3->a_other No

Caption: Troubleshooting workflow for identifying the source of unexpected HPLC peaks.

Table 1: Troubleshooting Common HPLC Issues

Symptom Potential Cause Recommended Solution
Peak Tailing - Column degradation or contamination- Incompatible sample solvent- Secondary interactions with silica- Flush or replace the column.- Dissolve the sample in the mobile phase.- Use a buffered mobile phase.
Ghost Peaks - Contamination from previous injections (carryover)- Impurities in the mobile phase or solvent- Implement a robust needle wash protocol.- Run blank gradients to clean the system.- Use high-purity HPLC-grade solvents.
Variable Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump or leak issues- Prepare mobile phase accurately; use an online degasser.- Use a column oven for temperature control.- Check for leaks and service the pump.[7][9]
New, Unidentified Peaks - Sample degradation (e.g., hydrolysis of the angelate ester)- Isomerization (angelate to tiglate)- Prepare samples fresh and analyze immediately.- Use LC-MS to identify the mass of the new peak.- Review sample handling and storage procedures.
Guide 2: Solubility and Stability Issues

Q: I am having trouble dissolving the compound, or I suspect it is degrading in solution. What should I do?

A: this compound is soluble in solvents like DMSO, acetone, chloroform, and ethyl acetate.[10] However, stability in solution can be a concern, particularly in protic solvents.

Table 2: Solvent Selection and Stability Considerations

Solvent Solubility Stability Considerations Recommended Use
DMSO High (e.g., 50 mg/mL)[11]Generally good for short-term storage. Store stock solutions at -80°C.[2]Preparing concentrated stock solutions for biological assays.
Acetonitrile (B52724) ModerateGood stability.HPLC mobile phase and sample diluent.
Methanol ModerateRisk of transesterification over time.Use with caution; prepare fresh solutions.
Aqueous Buffers LowProne to hydrolysis of the ester linkage, especially at non-neutral pH.Avoid for storage. For assays, prepare fresh dilutions from a DMSO stock.

Potential Hydrolysis Pathway

Compound Ingenol-5,20-acetonide -3-O-angelate Condition H₂O / pH ≠ 7 Compound->Condition Product1 Ingenol-5,20-acetonide Condition->Product1 Product2 Angelic Acid Condition->Product2

Caption: Potential hydrolysis of the angelate ester under aqueous conditions.

Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment

This protocol provides a general method for determining the purity of this compound. Method optimization may be required based on the specific instrument and column used.

  • Instrumentation and Materials:

    • HPLC system with UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • HPLC-grade acetonitrile, water, and formic acid.

    • Analytical balance and volumetric flasks.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    Table 3: Example HPLC Parameters

Parameter Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase Gradient of A (0.1% FA in H₂O) and B (0.1% FA in ACN)
Gradient Program 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: 95% B18-18.1 min: 95% to 60% B18.1-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 230 nm
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100 (% area normalization).

    • Identify and report any impurities exceeding 0.1%.

General Quality Control Workflow

cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition reception Receive Compound visual Visual Inspection (Appearance, Color) reception->visual hplc Purity & Impurities (HPLC-UV) visual->hplc lcms Identity Confirmation (LC-MS) hplc->lcms nmr Structural Verification (NMR, if required) lcms->nmr review Review Data vs. Specifications nmr->review decision Pass or Fail? review->decision release Release for Use decision->release Pass reject Quarantine & Investigate decision->reject Fail

Caption: Standard workflow for the quality control of incoming material.

References

Validation & Comparative

A Comparative Analysis of Ingenol Esters in Protein Kinase C Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of ingenol (B1671944) esters and their role in the activation of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction. By objectively comparing their performance with other well-known PKC activators and providing supporting experimental data, this document serves as a valuable resource for researchers in oncology, immunology, and drug discovery.

Introduction to Ingenol Esters and PKC Activation

Ingenol esters are a class of diterpenoids derived from plants of the Euphorbia genus. One of the most studied compounds in this family is ingenol-3-angelate (I3A), also known as ingenol mebutate (PEP005). These molecules are recognized as potent modulators of PKC isoforms.[1][2][3] PKC is a family of serine/threonine kinases that are integral to a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[4] Dysregulation of PKC signaling has been implicated in various diseases, making it a significant therapeutic target.[4] Ingenol esters, by mimicking the endogenous ligand diacylglycerol (DAG), bind to and activate conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms, triggering downstream signaling cascades.[3][4]

Comparative Performance: Ingenol Esters vs. Phorbol (B1677699) Esters

The most common benchmark for evaluating PKC activators is the phorbol ester, phorbol 12-myristate 13-acetate (PMA). The following sections and tables compare the activity of ingenol esters, primarily I3A, with PMA.

Binding Affinity and Isoform Selectivity

Ingenol-3-angelate binds with high affinity to the C1 domain of PKC, the same site targeted by phorbol esters.[1][5] While in vitro assays show that I3A binds to multiple PKC isoforms with nanomolar affinity and little selectivity, its effects in cellular contexts reveal a more nuanced isoform-dependent activity.[1][6] For instance, the pro-apoptotic effects of PEP005 in leukemic cells are specifically dependent on the activation and translocation of PKCδ.[3] In contrast, PMA is a potent activator of a broad range of PKC isoforms.[4]

CompoundPKC IsoformBinding Affinity (Ki, nM)
Ingenol-3-angelate (I3A) PKCα0.3 ± 0.02[6]
PKCβ0.105 ± 0.019[6]
PKCγ0.162 ± 0.004[6]
PKCδ0.376 ± 0.041[6]
PKCε0.171 ± 0.015[6]
Phorbol 12,13-dibutyrate (PDBu) PKCα~1.5 (Kd, nM)

Table 1: Comparative binding affinities of Ingenol-3-angelate and a representative phorbol ester to various PKC isoforms. Note that direct Ki values for PMA are less commonly reported in comparative studies with I3A, hence PDBu is used as a reference phorbol ester.

Cellular and Functional Outcomes

The activation of PKC by ingenol esters leads to a range of cellular responses that can differ from those induced by PMA. While both can inhibit cell proliferation, I3A has been reported to do so with slightly lower potency than PMA in some cell lines.[1][7] A notable distinction is the ability of I3A to induce a strong inflammatory response, characterized by the recruitment of neutrophils, which is crucial for its anti-tumor effects in skin cancer models.[8] Furthermore, I3A can induce the secretion of certain cytokines, such as IL-6, to a greater extent than PMA.[1][7]

FeatureIngenol-3-angelate (PEP005)Phorbol 12-myristate 13-acetate (PMA)
Cell Proliferation Inhibition Potent, though sometimes less so than PMA.[1][7]Very potent inhibitor in most cell lines.[1]
Apoptosis Induction Induces apoptosis, often via PKCδ activation and the Ras/Raf/MAPK pathway.[2][3]Potent inducer of apoptosis in various cancer cells.
Inflammatory Response Induces rapid cellular necrosis and a strong inflammatory response, key to its therapeutic effect in actinic keratosis.[4][8]Potent inflammatory agent.[1]
Cytokine Release Induces higher levels of IL-6 secretion compared to PMA in certain cells.[1][7]Induces a broad range of inflammatory cytokines.
PKC Downregulation Causes downregulation of specific PKC isoforms, which can differ from PMA.[1][7]Causes profound and sustained downregulation of PKC isoforms upon prolonged exposure.[1]

Table 2: Comparative summary of cellular and functional outcomes induced by Ingenol-3-angelate and PMA.

Downstream Signaling Pathways

Activation of PKC by ingenol esters triggers a complex network of downstream signaling pathways. A key pathway involves the activation of the Ras/Raf/MEK/ERK (MAPK) cascade.[2][9][10] Specifically, PEP005 has been shown to increase the phosphorylation of PKCδ, Raf1, and ERK1/2.[2] This activation of the MAPK pathway, coupled with the inhibition of the pro-survival PI3K/AKT pathway, is believed to be a primary mechanism behind the pro-apoptotic effects of ingenol esters in cancer cells.[2] The activation of PKCδ appears to be a critical node, linking the initial binding event to downstream cellular fates like apoptosis and cell cycle arrest.[3][9]

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol_Ester Ingenol Ester PKC PKCδ Ingenol_Ester->PKC Binds & Activates PI3K PI3K Ingenol_Ester->PI3K Inhibits Ras Ras PKC->Ras Raf1 Raf1 Ras->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest AKT AKT PI3K->AKT AKT->Apoptosis Inhibits

Caption: PKC signaling pathway activated by ingenol esters.

Experimental Protocols

To quantitatively compare the efficacy of different ingenol esters or benchmark them against other PKC activators, a combination of the following experimental approaches is recommended.

In Vitro PKC Kinase Activity Assay (ELISA-based)

This assay measures the phosphorylation of a PKC-specific substrate to quantify kinase activity.

Principle: A PKC substrate peptide is pre-coated onto a microplate. In the presence of ATP, active PKC from cell lysates phosphorylates the substrate. The amount of phosphorylated substrate is then quantified using a phospho-specific antibody conjugated to a detection enzyme (e.g., HRP), which is proportional to the PKC activity.[4]

Methodology:

  • Cell Lysis: Culture cells of interest and treat with various concentrations of ingenol esters or other PKC activators for a specified duration. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • Kinase Reaction: Add equal amounts of protein lysate to the wells of the PKC substrate-coated microplate.

  • Initiation: Add ATP to each well to initiate the kinase reaction and incubate at 37°C.

  • Detection: Wash the wells and add the phospho-specific primary antibody. Following incubation and washing, add an HRP-conjugated secondary antibody.

  • Substrate Addition: Add a chromogenic substrate like TMB and incubate until color develops.

  • Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the absorbance readings to the total protein concentration to determine the specific PKC activity.[4]

Western Blot Analysis of Downstream PKC Targets

This method assesses PKC activation by measuring the phosphorylation of its downstream substrates.

Principle: Changes in the phosphorylation status of key downstream proteins, such as ERK1/2, following treatment with PKC activators are detected by Western blotting using phospho-specific antibodies.[4][9]

Methodology:

  • Cell Treatment and Lysis: Treat cells with the different PKC activators as described for the kinase assay. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for a phosphorylated downstream target (e.g., anti-phospho-ERK1/2). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a digital imager.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to a loading control (e.g., total ERK1/2 or β-actin) to compare activation levels across different treatments.[1]

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Cell_Culture Cell Culture Treatment Treat with Ingenol Esters / Controls Cell_Culture->Treatment Cell_Lysis Cell Lysis & Protein Quantification Treatment->Cell_Lysis Cell_Viability Cell Viability Assay (MTT / Proliferation) Treatment->Cell_Viability Kinase_Assay In Vitro Kinase Assay (ELISA) Cell_Lysis->Kinase_Assay Western_Blot Western Blot (p-ERK, etc.) Cell_Lysis->Western_Blot Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: A general workflow for comparing PKC activators.

Conclusion

Ingenol esters, particularly ingenol-3-angelate, are potent activators of PKC with a distinct profile compared to traditional phorbol esters like PMA. While they exhibit broad isoform binding in vitro, their cellular effects are often mediated by specific isoforms, most notably PKCδ. The activation of the PKCδ/MEK/ERK pathway is a key driver of their pro-apoptotic and anti-proliferative effects. The unique ability of ingenol esters to induce a robust inflammatory response underscores their therapeutic potential, particularly in topical applications for skin cancers. The provided experimental protocols offer a solid framework for researchers to conduct their own comparative studies and further elucidate the nuanced mechanisms of this promising class of compounds.

References

A Comparative Guide to the HPLC Analysis of Ingenol-5,20-acetonide-3-O-angelate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of Ingenol-5,20-acetonide-3-O-angelate, a key intermediate in the synthesis of Ingenol Mebutate. The selection of a robust and appropriate analytical method is critical for ensuring the quality and consistency of this compound in research and development settings. This document outlines the experimental protocol for a standard High-Performance Liquid Chromatography (HPLC) method and compares its performance with alternative analytical techniques, supported by principles of each method.

Comparison of Analytical Methods for Purity Assessment

The purity of this compound is predominantly assessed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. However, for enhanced sensitivity, characterization of unknown impurities, or analysis of impurities lacking a UV chromophore, alternative methods such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), and HPLC with universal detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.

FeatureHPLC-UVUPLC-MSHPLC-CAD/ELSD
Principle Separation based on polarity, detection based on UV absorbance.Separation based on polarity with higher resolution, detection by mass-to-charge ratio.Separation based on polarity, detection of non-volatile analytes after mobile phase evaporation.
Selectivity Good for chromophoric compounds. Potential for co-elution of impurities with similar polarity and UV spectra.Excellent. Provides structural information and allows for the identification of co-eluting peaks and unknown impurities.Universal detection for non-volatile compounds, independent of chromophores.
Sensitivity Moderate. Dependent on the molar absorptivity of the analyte and impurities.Very high. Capable of detecting trace-level impurities.Good to high. Generally more sensitive than Refractive Index (RI) detectors and suitable for gradient elution.[1][2][3][4]
Quantitative Accuracy High, with proper calibration.High, particularly with the use of an internal standard.Good. Response can be non-linear and may require curve fitting for accurate quantification.
Instrumentation Cost Low to moderate.High.Moderate to high.
Typical Application Routine purity testing and quality control.Impurity profiling, metabolite identification, and characterization of reference standards.Analysis of mixtures containing unknown or non-chromophoric impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This protocol describes a general reversed-phase HPLC method suitable for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-25 min: 60% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or methanol (B129727) to a final concentration of approximately 1 mg/mL.

Visualizations

Experimental Workflow for HPLC Analysis

G HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Acetonitrile (1 mg/mL) Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Autosampler Autosampler Injection (10 µL) Filter->Autosampler Inject into HPLC Column C18 Reversed-Phase Column Autosampler->Column Detector UV Detector (230 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Acquisition Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity G Ingenol Mebutate Signaling Pathway Ingenol Ingenol Mebutate PKC Protein Kinase C (PKCδ) Ingenol->PKC Activates MEK MEK PKC->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates CellDeath Cell Death ERK->CellDeath Induces

References

Comparative Analysis of Mass Spectrometry Data for Diterpenoid Esters

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide for researchers on the mass spectrometric characterization of Ingenol-5,20-acetonide-3-O-angelate and its comparison with related Protein Kinase C activating compounds, Ingenol (B1671944) Mebutate and Prostratin.

This guide provides a comparative overview of the mass spectrometry data for this compound, a derivative of the potent Protein Kinase C (PKC) activator ingenol. For contextual and comparative purposes, this guide also includes data for two key alternatives: Ingenol Mebutate (Ingenol-3-angelate), a closely related ingenol ester and an approved drug for actinic keratosis, and Prostratin, a non-tumor-promoting phorbol (B1677699) ester with a similar PKC-activating mechanism.[1][2] Understanding the mass spectrometric behavior of these compounds is crucial for their identification, characterization, and quantification in complex biological and pharmaceutical matrices.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass spectrometric properties of this compound and its comparators. The data for this compound is predicted based on its chemical structure and known fragmentation patterns of the ingenol core, while the data for Ingenol Mebutate and Prostratin are derived from publicly available databases and scientific literature.[3][4]

FeatureThis compoundIngenol Mebutate (Ingenol-3-angelate)Prostratin (12-Deoxyphorbol-13-acetate)
Molecular Formula C₂₈H₃₈O₆[5]C₂₅H₃₄O₆[6]C₂₂H₃₀O₆
Molecular Weight 470.6 g/mol [5]430.5 g/mol [6]390.5 g/mol
Monoisotopic Mass 470.2668 Da[5]430.2355 Da[6]390.2042 Da
Predicted [M+H]⁺ 471.2741431.2428391.2115
Predicted [M+Na]⁺ 493.2560453.2248413.1935
Key Fragmentation Ions (Predicted/Observed) * m/z 387 [M+H - C₅H₈O₂]⁺ (Loss of angelate group)* m/z 347 [M+H - H₂O]⁺* m/z 331 [M+H - C₂H₄O₂]⁺ (Loss of acetate (B1210297) group)
* m/z 329 [M+H - C₅H₈O₂ - C₃H₆O]⁺ (Loss of angelate and acetone)* m/z 329 [M+H - 2H₂O]⁺* m/z 313 [M+H - C₂H₄O₂ - H₂O]⁺
* m/z 311 [M+H - C₅H₈O₂ - C₃H₆O - H₂O]⁺* m/z 311 [M+H - 3H₂O]⁺* m/z 295 [M+H - C₂H₄O₂ - 2H₂O]⁺

Experimental Protocols

The data presented in this guide can be obtained using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS).[7][8] This technique offers high resolution and mass accuracy, which are essential for the structural elucidation of complex molecules like ingenol derivatives.

Sample Preparation
  • Standard Preparation: Prepare stock solutions of this compound, Ingenol Mebutate, and Prostratin in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions in the mobile phase to generate a calibration curve for quantitative analysis.

  • Matrix Samples (e.g., plasma, tissue extracts): Perform a protein precipitation or solid-phase extraction to remove interfering substances. A typical protein precipitation protocol involves adding three volumes of ice-cold acetonitrile to one volume of the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be directly injected or further purified.

UPLC-Q/TOF-MS Analysis
  • UPLC System: A high-pressure gradient UPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for the separation of these compounds.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient Program: A typical gradient would start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally preferred for these compounds.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. In DDA mode, a full MS scan is followed by MS/MS scans of the most abundant precursor ions.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used to obtain comprehensive fragmentation data.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_output Output start Standards & Samples extraction Extraction / Precipitation start->extraction dilution Dilution extraction->dilution uplc UPLC Separation dilution->uplc esi ESI Source uplc->esi qtof Q-TOF MS/MS esi->qtof acquisition Data Acquisition qtof->acquisition processing Data Processing & Analysis acquisition->processing result Mass Spectra & Fragmentation processing->result pkc_pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor on ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates substrates Downstream Substrates pkc->substrates Phosphorylates response Cellular Response substrates->response ingenol Ingenol Esters ingenol->pkc Mimics DAG, Activates

References

Navigating Cross-Reactivity: A Comparative Guide to Ingenol-5,20-acetonide-3-O-angelate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Ingenol-5,20-acetonide-3-O-angelate is a synthetic derivative of Ingenol-3-angelate, a natural product isolated from the sap of Euphorbia peplus. Ingenol (B1671944) esters are well-documented activators of the Protein Kinase C (PKC) family of enzymes, playing a critical role in various cellular signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.[1][2] The acetonide group in this compound is often used as a protecting group during the synthesis of ingenol derivatives.[3][4] This modification can influence the compound's stability, solubility, and biological activity, potentially altering its cross-reactivity profile in various assays compared to its parent compound and other PKC activators.

Comparative Analysis of Biological Activity

To understand the potential for cross-reactivity, it is essential to compare the biological activity of this compound with other well-characterized compounds in relevant assays. Here, we compare it with its parent compound, Ingenol-3-angelate, and the widely used phorbol (B1677699) ester, Phorbol 12-myristate 13-acetate (PMA), another potent PKC activator.

CompoundAssay TypeCell Line/SystemReadoutEC50/IC50 (nM)Reference CompoundReference EC50/IC50 (nM)
Ingenol-3-angelate (PEP005) PKCδ ActivationIn vitroPhosphorylation~10--
Ingenol-3-angelate (PEP005) Cytotoxicity (Apoptosis)Melanoma cellsCell ViabilityNot specified--
Ingenol-3-angelate (PEP005) Neutrophil Oxidative BurstHuman NeutrophilsSuperoxide Prod.Not specifiedPMANot specified
Phorbol 12-myristate 13-acetate (PMA) PKC ActivationMouse SkinPhosphorylationNot specifiedIngenol-3-angelateNot specified

Understanding the Mechanism: The PKC Signaling Pathway

The primary mechanism of action for ingenol esters and phorbol esters involves the activation of PKC isozymes. This activation is a critical node in cellular signaling, and its promiscuous activation can lead to a wide range of biological effects, which may be perceived as cross-reactivity in various assays.

PKC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Downstream Downstream Substrates PKC->Downstream Ingenol Ingenol Esters (e.g., this compound) Ingenol->PKC Activates PMA PMA PMA->PKC Activates Ca_release->PKC Co-activates Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream->Response

Caption: Simplified PKC signaling pathway activated by ingenol esters and PMA.

Experimental Protocols

Accurate assessment of a compound's activity and potential for cross-reactivity relies on robust and well-defined experimental protocols. Below are methodologies for key assays used to evaluate compounds like this compound.

Protein Kinase C (PKC) Activation Assay

This assay is fundamental to determining the direct interaction and activation of PKC isoforms by a test compound.

PKC_Assay_Workflow start Start: Prepare Reagents reagents Recombinant PKC Isozyme ATP, Phospholipid Vesicles Test Compound (e.g., Ingenol derivative) Fluorescent Peptide Substrate start->reagents incubation Incubate at 30°C reagents->incubation readout Measure Fluorescence (Kinase Activity) incubation->readout analysis Data Analysis: Calculate EC50 readout->analysis end End analysis->end

Caption: Workflow for an in vitro PKC activation assay.

Methodology:

  • Reagent Preparation: Recombinant human PKC isozymes, a fluorescently labeled peptide substrate, ATP, and phospholipid vesicles (phosphatidylserine and diacylglycerol) are prepared in a kinase buffer.

  • Compound Dilution: A serial dilution of the test compound (e.g., this compound) is prepared.

  • Reaction Initiation: The kinase reaction is initiated by adding the PKC enzyme to wells containing the substrate, phospholipids, ATP, and the test compound.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Signal Detection: The reaction is stopped, and the level of phosphorylated substrate is quantified, often by measuring a change in fluorescence polarization or through antibody-based detection (e.g., ELISA).

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated to determine the potency of the compound.

Cell Viability and Cytotoxicity Assay

These assays are crucial for assessing the on-target and off-target effects of a compound on cell survival.

Methodology:

  • Cell Seeding: A specific number of cells (e.g., human melanoma cells A375) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: A viability reagent, such as one containing a tetrazolium salt (e.g., MTT) or a stabilized form of luciferin (B1168401) (e.g., CellTiter-Glo®), is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of the reagent into a colored formazan (B1609692) product (MTT) or the generation of a luminescent signal.

  • Signal Measurement: The absorbance (for MTT) or luminescence is measured using a plate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

Neutrophil Oxidative Burst Assay

This assay measures the induction of an inflammatory response, a known biological effect of PKC activators.

Methodology:

  • Neutrophil Isolation: Primary human neutrophils are isolated from fresh whole blood using density gradient centrifugation.

  • Compound Incubation: Neutrophils are pre-incubated with a fluorescent probe that detects reactive oxygen species (ROS), such as dihydroethidium (B1670597) or luminol.

  • Stimulation: The cells are then stimulated with the test compound or a positive control like PMA.

  • Signal Detection: The production of ROS (the "oxidative burst") is measured over time by detecting the increase in fluorescence or chemiluminescence using a plate reader.

  • Data Analysis: The rate and magnitude of the oxidative burst are quantified and compared between different compounds.

Considerations for Cross-Reactivity

Given that this compound is a potent PKC activator, its "cross-reactivity" in assays is often a manifestation of its intended biological activity on the PKC pathway, which in turn affects numerous downstream cellular processes. Researchers should consider the following:

  • PKC-Dependent Off-Target Effects: In any cell-based assay, activation of PKC can lead to a cascade of events that may influence the assay readout, even if the primary target of the assay is unrelated to PKC. For example, PKC activation can alter gene expression, protein phosphorylation states, and cell morphology, all of which could interfere with various assay technologies.

  • Structural Similarity to Endogenous Molecules: As an analog of diacylglycerol (DAG), a natural activator of PKC, ingenol esters can compete with and mimic the effects of this endogenous signaling molecule.

  • Interference in Immunoassays: While not extensively documented for this specific compound, molecules with similar structural motifs can sometimes cross-react with antibodies in immunoassays, leading to false-positive or false-negative results.[5] This is a critical consideration if developing an immunoassay to detect or quantify ingenol derivatives.

Conclusion

This compound, like its parent compound Ingenol-3-angelate, is a potent modulator of the PKC signaling pathway. Its cross-reactivity in biological assays is intrinsically linked to this primary mechanism of action. A thorough understanding of the PKC pathway and the use of well-controlled experiments, including appropriate positive and negative controls (such as PMA and inactive ingenol analogs), are essential for accurately interpreting experimental results. The lack of publicly available, direct comparative data for this compound underscores the need for further research to fully characterize its biological activity and potential for assay interference. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This guide furnishes critical safety and logistical information for the handling of Ingenol-5,20-acetonide-3-O-angelate, a natural compound for research purposes.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a potent chemical of unknown toxicity and to adhere to stringent safety protocols. The following procedures are based on established best practices for managing hazardous materials in a laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize potential exposure. The requisite level of protection varies with the nature of the task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile or neoprene)• Chemical-resistant boots or shoe covers• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., butyl rubber, Viton®)• Chemical-resistant apron over lab coat• Chemical-resistant footwear• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots• Respirator (if aerosols or vapors are generated)

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to ensure personnel safety and prevent contamination.

Preparation and Pre-Handling
  • Designated Area: All work with the compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles and vapors.

  • Equipment Assembly: Before commencing work, ensure all necessary equipment, including PPE, is assembled and in good working order.

  • Quantity Minimization: Only handle the minimum quantity of the compound required for the experiment to reduce the risk of exposure and waste generation.

  • SDS Review: Although a specific SDS is unavailable, review the SDS for related compounds, such as Ingenol 3-angelate, to be aware of general hazards and first-aid measures.[2]

Handling Procedures
  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before entering the designated handling area.[3]

  • Weighing (Solids): If weighing the solid form of the compound, perform this task within the fume hood using a disposable weigh boat to prevent contamination of balances and surrounding surfaces.[3]

  • Solution Preparation: When preparing a solution, slowly add the solvent to the compound to prevent splashing. All manipulations should occur within the designated handling area.[3]

  • Experimental Manipulations: Conduct all experimental procedures involving the compound within the confines of the fume hood.

Post-Handling and Decontamination
  • Work Surface Decontamination: Upon completion of work, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment Decontamination: Decontaminate all reusable equipment according to established laboratory procedures.

  • PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All disposable items that have come into contact with the compound, including gloves, weigh boats, and pipette tips, must be collected in a designated hazardous waste container.

  • Chemical Waste: Unused compound and solutions should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Method: Excess and expired materials should be offered to a licensed hazardous material disposal company. High-temperature incineration is often the recommended disposal method for pharmaceutical compounds.[3]

  • Container Disposal: Before disposing of the original container, ensure it is empty and rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Obliterate or remove all labels from the empty container before its final disposal.[3]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate Handling Area (Fume Hood) assemble_equip Assemble Equipment & PPE min_quantity Minimize Quantity review_sds Review Related SDS don_ppe Don Appropriate PPE review_sds->don_ppe Proceed to Handling weigh Weigh Solid in Hood prepare_solution Prepare Solution in Hood experiment Conduct Experiment in Hood decon_surfaces Decontaminate Surfaces experiment->decon_surfaces Proceed to Post-Handling decon_equip Decontaminate Equipment remove_ppe Remove PPE segregate_waste Segregate Contaminated Waste remove_ppe->segregate_waste Proceed to Disposal collect_chem_waste Collect Chemical Waste dispose_via_vendor Dispose via Licensed Vendor dispose_container Dispose of Empty Container

Caption: Workflow for the safe handling of potent chemical compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.